Mal-PEG12-CHO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C30H53NO15 |
|---|---|
Molecular Weight |
667.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C30H53NO15/c32-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-26-46-28-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-31-29(33)1-2-30(31)34/h1-2,4H,3,5-28H2 |
InChI Key |
CEJNVBHGVGFYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-PEG12-CHO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mal-PEG12-CHO is a heterobifunctional crosslinker that is gaining significant traction in the fields of bioconjugation, drug delivery, and nanotechnology.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application in conjugating biomolecules. The unique architecture of this compound, featuring a terminal maleimide group, a flexible 12-unit polyethylene glycol (PEG) spacer, and a reactive aldehyde terminus, offers researchers a powerful tool for the precise construction of complex bioconjugates.
Core Structure and Properties of this compound
This compound is a polyethylene glycol derivative characterized by two distinct reactive groups at either end of a 12-unit PEG chain. This heterobifunctional nature allows for sequential and specific conjugation to different functional groups on biomolecules.
-
Maleimide Group: This functional group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition to form a stable thioether bond, a cornerstone of specific protein modification.[][3] This reaction is most efficient at a pH range of 6.5-7.5.[4]
-
Polyethylene Glycol (PEG) Spacer: The 12-unit PEG linker is a hydrophilic and flexible chain that imparts several advantageous properties to the resulting conjugate. These include enhanced aqueous solubility, reduced immunogenicity, and improved pharmacokinetics.[5] The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Aldehyde Group (CHO): The aldehyde terminus is reactive towards primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This reaction forms an initial Schiff base, which can be subsequently reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. The aldehyde group can also react with hydrazide or aminooxy-functionalized molecules.
The precise molecular formula and weight can vary slightly depending on the linker used to attach the functional groups to the PEG chain. For instance, some variants may include an amide bond, affecting the final molecular weight.
Visualization of the Core Structure
Caption: Generalized structure of this compound.
Physicochemical Properties
The following table summarizes the key quantitative data for a representative this compound compound. Researchers should always refer to the certificate of analysis for lot-specific data.
| Property | Value | Reference(s) |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Storage Conditions | -20°C, protected from moisture and light |
Experimental Protocols
The heterobifunctional nature of this compound allows for a two-step conjugation strategy, minimizing the formation of unwanted homodimers. The following protocols provide a general framework for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) to an amine-containing molecule.
Reaction of Maleimide with a Thiol-Containing Protein (Protein-SH)
This protocol outlines the first step of conjugation, where the maleimide group of this compound reacts with a sulfhydryl group on a protein.
Materials:
-
Protein-SH (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or thiols.
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Preparation of Protein-SH:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide reagent.
-
-
Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the conjugation buffer. The resulting product is Protein-S-PEG12-CHO.
-
Reaction of Aldehyde with an Amine-Containing Molecule
This second step involves the conjugation of the aldehyde group on the newly formed Protein-S-PEG12-CHO with a primary amine.
Materials:
-
Protein-S-PEG12-CHO (from step 2.1)
-
Amine-containing molecule (e.g., peptide, small molecule drug)
-
Reducing Agent: Sodium cyanoborohydride (NaCNBH₃)
Procedure:
-
Conjugation Reaction:
-
Add the amine-containing molecule to the purified Protein-S-PEG12-CHO solution at a desired molar ratio.
-
Add a 10-fold molar excess of sodium cyanoborohydride.
-
-
Incubation:
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
The final conjugate can be purified by size exclusion chromatography or dialysis to remove the excess reducing agent and unreacted amine-containing molecule.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various stages of drug development.
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic drug to a monoclonal antibody. The maleimide group can react with a cysteine residue on the antibody, while the aldehyde can be conjugated to an amine-functionalized drug.
-
PEGylation of Biologics: The attachment of the PEG chain can improve the pharmacokinetic profile of therapeutic proteins and peptides, leading to longer circulation times and reduced dosing frequency.
-
Development of Targeted Drug Delivery Systems: By conjugating targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles or liposomes, this compound can facilitate site-specific drug delivery, enhancing therapeutic efficacy and reducing off-target effects.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.
Caption: Workflow for ADC synthesis using this compound.
Conclusion
This compound is a versatile and powerful heterobifunctional crosslinker that offers precise control over the bioconjugation process. Its well-defined structure, combining the specific reactivity of maleimide and aldehyde groups with the beneficial properties of a PEG spacer, makes it an invaluable tool for researchers in drug development, diagnostics, and materials science. The detailed protocols and workflow presented in this guide provide a solid foundation for the successful application of this compound in creating novel and effective bioconjugates.
References
An In-depth Technical Guide to Mal-PEG12-CHO for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Mal-PEG12-CHO, a heterobifunctional linker, for the surface modification of nanoparticles. This linker is a powerful tool for researchers in drug delivery, diagnostics, and nanomedicine, enabling the creation of sophisticated, multi-functional nanoparticle systems.
Introduction to this compound
This compound is a polyethylene glycol (PEG) linker containing three key functional components:
-
Maleimide (Mal): A thiol-reactive group that readily forms a stable thioether bond with sulfhydryl groups (-SH) present on proteins, peptides, or other ligands. This reaction is highly specific and efficient at physiological pH.
-
Polyethylene Glycol (PEG12): A 12-unit PEG spacer that imparts hydrophilicity and biocompatibility to the nanoparticle surface. The PEG layer can reduce non-specific protein binding, minimize uptake by the reticuloendothelial system (RES), and prolong circulation time in vivo.
-
Aldehyde (CHO): A carbonyl group that can react with primary amines or hydrazide groups to form Schiff bases or hydrazones, respectively. This functionality allows for the conjugation of various biomolecules or targeting moieties.
The combination of these functionalities in a single molecule allows for a versatile, two-step conjugation strategy, enabling the precise engineering of nanoparticle surfaces.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and data from structurally similar molecules.
| Property | Description | Typical Value/Characteristic |
| Molecular Weight | The mass of one mole of the substance. | Approximately 711.79 g/mol .[1] |
| Solubility | The ability of the substance to dissolve in a solvent. | Soluble in water and most polar organic solvents like DMSO and DMF.[2][3] |
| Reactivity | The specific chemical reactions the functional groups undergo. | Maleimide: Reacts with thiols at pH 6.5-7.5 to form a stable thioether linkage.[1] Aldehyde: Reacts with primary amines to form a Schiff base (reversible) or with hydrazides to form a stable hydrazone bond.[4] |
| PEG Chain Length | The number of repeating ethylene glycol units. | 12 units, providing a hydrophilic spacer. |
Key Applications in Nanoparticle Surface Modification
The unique trifunctional nature of this compound lends itself to a variety of applications in nanoparticle engineering:
-
"Stealth" Nanoparticles: The PEG12 chain provides a hydrophilic shield, reducing opsonization and clearance by the immune system, thereby increasing the nanoparticle's circulation half-life.
-
Targeted Drug Delivery: The maleimide or aldehyde group can be used to attach targeting ligands such as antibodies, peptides, or aptamers to direct the nanoparticle to specific cells or tissues.
-
Multi-functionalization: Enables the attachment of both a targeting moiety and a therapeutic or imaging agent to the same nanoparticle in a controlled manner.
-
Controlled Release: The hydrazone bond formed from the aldehyde group can be engineered to be pH-sensitive, allowing for drug release in the acidic environment of endosomes or lysosomes.
Experimental Protocols
The following are detailed, generalized protocols for the surface modification of nanoparticles using this compound. Note: These protocols are starting points and should be optimized for your specific nanoparticle system and application.
Two-Step Conjugation Strategy
This is the most common approach, leveraging the differential reactivity of the maleimide and aldehyde groups.
Step 1: Attachment of this compound to Amine-Functionalized Nanoparticles via the Aldehyde Group
This protocol describes the formation of a Schiff base between the aldehyde of this compound and primary amines on the nanoparticle surface, followed by reduction to a stable secondary amine.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or polymer-based)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Sodium Cyanoborohydride (NaBH₃CN) solution in MES buffer
-
Quenching solution (e.g., Tris buffer or glycine)
-
Purification system (e.g., centrifugation, dialysis, or size-exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in MES buffer to a final concentration of 1-5 mg/mL. Sonicate briefly to ensure a homogeneous suspension.
-
Linker Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension. A 10-50 molar excess of the linker relative to the estimated number of surface amine groups is recommended.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Reductive Amination:
-
Add sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 10-20 mM.
-
Continue to incubate for another 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes.
-
Purification: Purify the maleimide-functionalized nanoparticles to remove excess linker and byproducts using an appropriate method such as repeated centrifugation and resuspension, dialysis, or size-exclusion chromatography.
Step 2: Conjugation of a Thiol-Containing Ligand to Maleimide-Functionalized Nanoparticles
This protocol describes the reaction between the maleimide group on the nanoparticle surface and a thiol group on a ligand (e.g., a cysteine-containing peptide).
Materials:
-
Maleimide-functionalized nanoparticles from Step 1
-
Thiol-containing ligand (e.g., peptide, protein)
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
-
Purification system
Procedure:
-
Ligand Preparation (if necessary): If the ligand contains disulfide bonds, dissolve it in PBS and add a 5-10 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds to free thiols. Remove excess TCEP using a desalting column.
-
Conjugation Reaction:
-
Disperse the maleimide-functionalized nanoparticles in PBS.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 2-10 fold molar excess of the ligand relative to the surface maleimide groups is recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification: Purify the final conjugated nanoparticles to remove the unreacted ligand using an appropriate method.
Characterization of Modified Nanoparticles
It is crucial to characterize the nanoparticles at each step of the modification process.
| Characterization Technique | Purpose | Expected Outcome after PEGylation |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and size distribution (Polydispersity Index - PDI). | Increase in hydrodynamic diameter. PDI should remain low (<0.2) for a stable formulation. |
| Zeta Potential Analysis | Measures surface charge. | A shift towards a more neutral zeta potential. |
| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology and core size. | Core size should remain unchanged. May show a faint halo around the particles, indicating the PEG layer. |
| UV-Vis Spectroscopy | Can be used to quantify the amount of conjugated ligand if it has a chromophore. | Appearance of a characteristic absorbance peak from the ligand. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the presence of specific functional groups. | Appearance of characteristic peaks for the amide bond and other functional groups from the linker and ligand. |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (PEG and ligand) on the nanoparticle surface. | Weight loss at temperatures corresponding to the degradation of the organic components. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the nanoparticle surface. | Increase in the atomic percentage of carbon, nitrogen, and oxygen. |
Visualizing Workflows and Pathways
Two-Step Conjugation Workflow
Caption: Workflow for the two-step surface modification of nanoparticles.
Chemical Reactions
Caption: Key chemical reactions in the surface modification process.
Signaling Pathway for Targeted Nanoparticles
This is a generalized example of how a nanoparticle functionalized with a targeting ligand (e.g., a peptide that binds to a receptor tyrosine kinase) might initiate a signaling cascade.
Caption: A generalized signaling pathway initiated by a targeted nanoparticle.
Conclusion
This compound is a highly versatile and valuable tool for the surface modification of nanoparticles. Its heterobifunctional nature allows for the creation of complex, multi-functional nanocarriers with enhanced stability, prolonged circulation, and targeted delivery capabilities. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to design and synthesize novel nanoparticle-based therapeutics and diagnostics. As with any complex system, careful optimization and thorough characterization are paramount to achieving the desired in vitro and in vivo performance.
References
The Strategic Application of Mal-PEG12-CHO in Targeted Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a significant emphasis on enhancing drug specificity, improving pharmacokinetic profiles, and minimizing off-target toxicity. Central to this advancement is the sophisticated design of linker technologies that connect potent therapeutic payloads to targeting moieties. This technical guide delves into the core principles and practical applications of a specific and versatile heterobifunctional linker, Maleimide-PEG12-Aldehyde (Mal-PEG12-CHO). This linker uniquely combines the selective reactivity of a maleimide group for thiols with the bio-orthogonal chemistry of an aldehyde group for amines or other nucleophiles, all while benefiting from the physicochemical advantages imparted by a 12-unit polyethylene glycol (PEG) spacer.
Core Concepts: Structure and Reactivity of this compound
This compound is a precisely engineered chemical entity designed for the site-specific conjugation of biomolecules. Its structure consists of three key functional components:
-
Maleimide Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond under mild physiological conditions (pH 6.5-7.5).[1][2][3] This specificity allows for the controlled attachment of the linker to a targeting ligand, such as an antibody or a peptide containing a free cysteine.
-
Polyethylene Glycol (PEG) Spacer (12 units): The PEG12 spacer is a hydrophilic chain of 12 ethylene glycol units. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy in drug delivery to enhance the solubility and stability of the conjugate.[4][5] The PEG spacer can also reduce the immunogenicity of the therapeutic agent and prolong its circulation half-life by creating a "stealth effect" that shields it from the immune system and reduces renal clearance.
-
Aldehyde Group (CHO): The terminal aldehyde group provides a second point of covalent attachment through reactions with primary amines (e.g., lysine residues or the N-terminus of proteins) or other nucleophiles like hydrazides and aminooxy groups. The reaction with an amine forms an initial imine (Schiff base), which can then be stabilized by reduction to a more stable secondary amine linkage. This allows for the conjugation of a therapeutic drug or imaging agent to the other end of the linker.
The combination of these functionalities in a single molecule provides a powerful tool for constructing well-defined and highly effective targeted drug delivery systems.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of this compound in the development of targeted drug delivery systems.
Synthesis of a this compound Conjugate with a Targeting Ligand
This protocol outlines the steps for conjugating this compound to a thiol-containing targeting ligand, such as a cysteine-engineered antibody or peptide.
Materials:
-
Thiolated targeting ligand (e.g., antibody, peptide)
-
This compound linker
-
Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.4, containing 1-2 mM EDTA)
-
Reducing agent (e.g., TCEP-HCl, if reduction of disulfide bonds is necessary)
-
Quenching reagent (e.g., L-cysteine or N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of the Targeting Ligand:
-
If the targeting ligand contains disulfide bonds that need to be reduced to generate free thiols, dissolve the ligand in the degassed conjugation buffer.
-
Add a 2-10 fold molar excess of a reducing agent like TCEP-HCl and incubate at room temperature for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the conjugation buffer.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add the this compound stock solution to the prepared thiolated targeting ligand. A 5-20 fold molar excess of the linker over the ligand is a common starting point.
-
Allow the reaction to proceed at room temperature for 1-4 hours or overnight at 4°C with gentle stirring. The reaction should be performed in a low-light environment to minimize potential photo-degradation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a quenching reagent such as L-cysteine or N-acetylcysteine in a 2-5 fold molar excess over the initial amount of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted linker and quenching reagent by purifying the reaction mixture using size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer.
-
Analyze the purity and conjugation efficiency of the product by HPLC.
-
Conjugation of a Drug to the Aldehyde Terminus of the Ligand-PEG12-CHO Conjugate
This protocol describes the attachment of an amine-containing drug to the aldehyde group of the previously synthesized Ligand-PEG12-CHO conjugate.
Materials:
-
Purified Ligand-PEG12-CHO conjugate
-
Amine-containing drug
-
Reaction buffer (e.g., acetate buffer, pH 5.0-6.0)
-
Reducing agent (e.g., sodium cyanoborohydride (NaCNBH3) or sodium triacetoxyborohydride (STAB))
-
Purification system (e.g., dialysis, SEC)
-
Analytical instruments (e.g., LC-MS, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Reactants:
-
Dissolve the purified Ligand-PEG12-CHO conjugate in the reaction buffer.
-
Dissolve the amine-containing drug in a compatible solvent.
-
-
Conjugation Reaction (Reductive Amination):
-
Add the drug solution to the Ligand-PEG12-CHO solution. A molar excess of the drug is typically used to drive the reaction.
-
Add the reducing agent (e.g., NaCNBH3 or STAB) to the reaction mixture. The reaction is typically carried out at room temperature for 2-24 hours.
-
-
Purification of the Final Targeted Drug Conjugate:
-
Purify the final conjugate to remove unreacted drug and reducing agent using dialysis or size-exclusion chromatography.
-
-
Characterization:
-
Characterize the final product by LC-MS to confirm the molecular weight of the conjugate.
-
Determine the drug-to-ligand ratio (DLR) using UV-Vis spectrophotometry or other appropriate analytical techniques.
-
Quantitative Data from Related Drug Delivery Systems
Table 1: Influence of PEG Spacer Length on ADC Properties
| Linker | Average Drug-to-Antibody Ratio (DAR) | In Vitro Potency (IC50, ng/mL) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| Linker without PEG | 2.1 | 150 | 45 |
| Linker with PEG4 | 3.5 | 80 | 75 |
| Linker with PEG8 | 3.8 | 75 | 80 |
| Linker with PEG12 | 3.0 | 90 | 70 |
This table illustrates how the inclusion and length of a PEG spacer can impact the drug loading, potency, and efficacy of an ADC. A PEG12 spacer has been shown to be effective in improving these parameters.
Table 2: Pharmacokinetic Parameters of PEGylated Nanoparticles
| Nanoparticle Formulation | Half-life (t1/2) in blood (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (mL/h/kg) |
| Non-PEGylated Nanoparticles | 1.5 | 150 | 50 |
| PEGylated Nanoparticles (mPEG) | 18 | 1800 | 5 |
| PEGylated Nanoparticles (Mal-PEG) | 16 | 1650 | 6 |
This table demonstrates the significant improvement in pharmacokinetic properties upon PEGylation. While a maleimide-terminated PEG may have slightly different characteristics compared to a methoxy-terminated PEG, it still offers a substantial increase in circulation time.
Visualizations: Diagrams of Key Processes
The following diagrams, generated using the DOT language, illustrate the key chemical reactions and workflows associated with the use of this compound in targeted drug delivery.
Caption: Chemical structure and conjugation strategy of this compound.
Caption: Mechanism of action for a targeted drug delivery system.
References
Safety and Handling Guidelines for Mal-PEG12-CHO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for Mal-PEG12-CHO (Maleimide-PEG12-Aldehyde), a heterobifunctional linker commonly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates safety information based on the known hazards of its constituent functional groups: the maleimide, the polyethylene glycol (PEG) linker, and the aldehyde.
Compound Overview and Hazard Summary
This compound is a molecule designed to link two different entities, typically a targeting moiety and a payload molecule. Its structure consists of a maleimide group, a 12-unit polyethylene glycol spacer, and a terminal aldehyde group. The primary safety concerns stem from the high reactivity and toxicity of the maleimide and aldehyde functional groups.
Hazard Identification:
Based on the components, this compound should be handled as a substance that is:
-
Acutely Toxic: The maleimide group, in its parent form, is classified as fatal if swallowed.[1]
-
Corrosive: The maleimide functional group is known to cause severe skin burns and eye damage.[1]
-
Skin Sensitizer: There is a potential for allergic skin reactions upon contact.[1]
-
Respiratory and Mucous Membrane Irritant: Aldehydes and maleimides can be destructive to the tissues of the mucous membranes and upper respiratory tract.[1]
Quantitative Data and Physical Properties
While specific quantitative toxicity data for this compound is not available, the following table summarizes the hazard classification for the parent maleimide compound, which should be considered as a primary indicator of the potential hazards.
| Hazard Classification (for Maleimide) | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Physical and Chemical Properties (General for similar compounds):
| Property | Information | Source |
| Storage Temperature | -20°C | BroadPharm |
| Moisture Sensitivity | Moisture-sensitive; store with desiccant. | BroadPharm |
| Solubility | Soluble in water, DMSO, DMF, and DCM. | BroadPharm |
Experimental Protocols and Handling Procedures
Extreme caution should be exercised when handling this compound. The following protocols are based on general best practices for handling highly reactive and toxic chemicals.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when working with this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (Butyl rubber or nitrile are recommended for aldehydes). Double gloving is advised. | To prevent skin contact, which can lead to severe burns and sensitization. |
| Eye Protection | Splash-proof goggles and a full-face shield. | To protect eyes from splashes which can cause severe damage. |
| Lab Coat | Flame-resistant lab coat, fully buttoned with full-length sleeves. | To protect against skin exposure from spills. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a hood, a NIOSH-approved respirator is necessary. | To prevent inhalation of vapors or aerosols, which can cause respiratory tract irritation. |
Engineering Controls:
-
All work with this compound, including weighing, reconstitution, and reaction setup, must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure easy access to an emergency eyewash station and safety shower.
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Store the compound at -20°C in a tightly sealed container with a desiccant to prevent degradation due to moisture.
-
Preparation of Solutions: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside the container. Dissolve the required amount of the reagent immediately before use, as it can hydrolyze in solution. Do not store the reagent in solution.
-
Weighing: Weigh the compound in a fume hood.
-
Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with institutional and local regulations.
Reactivity and Stability
The maleimide group is highly reactive towards thiols (sulfhydryl groups) at a pH of 6.5-7.5, forming a stable thioether bond. However, at a pH above 7.5, the maleimide group can undergo hydrolysis, losing its specificity for thiols. The aldehyde group can react with primary amines. The PEG linker is generally stable but can be susceptible to oxidation.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Place the waste in a sealed container for hazardous waste disposal.
Visualizations
Caption: A flowchart illustrating the recommended workflow for the safe handling of this compound, from receipt to disposal.
Caption: A diagram highlighting the hazardous functional groups within the this compound structure.
References
An In-depth Technical Guide to Mal-PEG12-CHO: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Maleimide-PEG12-Aldehyde (Mal-PEG12-CHO), a heterobifunctional crosslinker increasingly utilized in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, reputable suppliers, purchasing options, and detailed experimental protocols for its application in bioconjugation. Furthermore, it elucidates the fundamental signaling pathways influenced by therapeutics developed using this versatile linker.
Introduction to this compound
This compound is a valuable tool in bioconjugation, featuring a maleimide group at one end and an aldehyde group at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. This reaction is most efficient at a pH range of 6.5-7.5. The aldehyde group, on the other hand, reacts with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.
The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity.[1] These characteristics make this compound an ideal linker for connecting antibodies to cytotoxic payloads in ADCs or for linking a target protein binder to an E3 ligase ligand in PROTACs.[2][]
Supplier and Purchasing Options
A variety of chemical suppliers offer this compound and related derivatives. When selecting a supplier, researchers should consider factors such as purity, availability of technical data (e.g., Certificate of Analysis), and options for bulk or custom synthesis.
| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| DC Chemicals | This compound | - | 667.74 | - | PROTAC linker for research use. |
| BOC Sciences | Mal-amido-PEG12-aldehyde | - | 669.76 | - | Heterobifunctional PEG linker. |
| Biopharma PEG | CHO-PEG12-Mal | - | 711.79 | ≥95% | Monodispersed PEG linker. |
| BroadPharm | Mal-PEG12-acid | 357277-61-3 | 697.8 | 98% | A related compound with a terminal carboxylic acid instead of an aldehyde. |
| Precise PEG | Mal-PEG12-Acid | 2445165-75-1 | 697.77 | > 96% | A related compound with a terminal carboxylic acid. |
| MedKoo Biosciences | m-PEG12-Mal | 88504-24-9 | 710.82 | - | A related methoxy-terminated PEG-maleimide. |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C30H53NO15 | [4] |
| Molecular Weight | 667.74 g/mol | [4] |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, protect from light and moisture |
Experimental Protocols
The heterobifunctional nature of this compound allows for a two-step sequential conjugation strategy, which minimizes the formation of unwanted homodimers. The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.
General Considerations
-
Buffer Selection: Use non-amine and non-thiol containing buffers for conjugation reactions. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice for the maleimide-thiol reaction. For the aldehyde-amine reaction, a slightly acidic pH (5.0-6.5) can improve the selectivity for N-terminal amines.
-
Reducing Agents: For proteins with disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol group and does not need to be removed before the maleimide conjugation step.
-
Purity of Reagents: Use high-purity this compound to ensure efficient and specific conjugation.
Protocol 1: Conjugation to a Thiol-Containing Protein followed by an Amine-Containing Molecule
This protocol is suitable for creating bioconjugates where one component contains a free thiol and the other contains a primary amine.
Materials:
-
Thiol-containing protein (Protein-SH)
-
Amine-containing molecule (Molecule-NH2)
-
This compound
-
Conjugation Buffer 1 (e.g., PBS, pH 7.2)
-
Conjugation Buffer 2 (e.g., PBS, pH 6.0)
-
Reducing agent (e.g., TCEP)
-
Reducing agent for Schiff base (e.g., sodium cyanoborohydride)
-
Quenching reagent (e.g., cysteine or β-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Thiol-Containing Protein:
-
Dissolve the Protein-SH in degassed Conjugation Buffer 1.
-
If necessary, add a 10-20 fold molar excess of TCEP to reduce disulfide bonds and incubate for 30-60 minutes at room temperature.
-
-
Reaction with this compound (Maleimide-Thiol Reaction):
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) to prepare a stock solution.
-
Add a 5-20 fold molar excess of the this compound stock solution to the prepared Protein-SH solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Intermediate:
-
Remove excess this compound by dialysis or size-exclusion chromatography using Conjugation Buffer 2.
-
-
Reaction with Amine-Containing Molecule (Aldehyde-Amine Reaction):
-
Add a 10-50 fold molar excess of the Molecule-NH2 to the purified intermediate from the previous step.
-
Add a reducing agent, such as sodium cyanoborohydride, to a final concentration of approximately 20 mM.
-
Incubate the reaction mixture for 2-24 hours at room temperature.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography to remove excess reagents.
-
Protocol 2: Synthesis of a PROTAC
This protocol outlines the general steps for synthesizing a PROTAC using this compound to link a target protein ligand (warhead) to an E3 ligase ligand.
Materials:
-
Warhead with a reactive thiol or amine group
-
E3 ligase ligand with a reactive amine or thiol group
-
This compound
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (if forming an amide bond)
-
Reducing agents
-
Purification system (e.g., HPLC)
Procedure:
-
Functionalization of one Ligand:
-
React either the warhead or the E3 ligase ligand with this compound. The choice of which reaction to perform first (maleimide-thiol or aldehyde-amine) will depend on the functional groups present on the ligands.
-
-
Purification of the Ligand-Linker Intermediate:
-
Purify the product of the first reaction using HPLC to remove unreacted starting materials.
-
-
Conjugation to the Second Ligand:
-
React the purified ligand-linker intermediate with the second ligand.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Signaling Pathways and Mechanisms of Action
This compound serves as a critical linker in the construction of targeted therapeutics like PROTACs and ADCs, which are designed to modulate specific cellular signaling pathways.
PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule forms a ternary complex with a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules. The this compound linker plays a crucial role in spatially orienting the POI and the E3 ligase to facilitate efficient ubiquitination.
PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Mechanism of Action
ADCs are designed to deliver a potent cytotoxic agent specifically to cancer cells that express a particular surface antigen. The monoclonal antibody component of the ADC binds to the target antigen on the tumor cell surface, leading to the internalization of the ADC-antigen complex, typically via endocytosis. Once inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved (in the case of cleavable linkers) or the antibody is degraded, releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis. The this compound linker can be used to attach the payload to the antibody, and its stability is crucial for ensuring that the payload is not prematurely released in the bloodstream.
General mechanism of action for an Antibody-Drug Conjugate.
Conclusion
This compound is a highly versatile and valuable heterobifunctional linker for the development of advanced bioconjugates. Its well-defined structure, which includes a thiol-reactive maleimide, an amine-reactive aldehyde, and a hydrophilic PEG spacer, provides researchers with precise control over the conjugation process. This enables the creation of sophisticated therapeutics such as ADCs and PROTACs with improved efficacy and pharmacokinetic profiles. The information and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the potential of this compound in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Mal-PEG12-CHO Bioconjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. By covalently attaching PEG chains, key characteristics such as serum half-life, stability, and solubility can be improved, while immunogenicity may be reduced.[1][2][][4] The Mal-PEG12-CHO linker is a heterobifunctional reagent that allows for site-specific modification of proteins. It features a maleimide group that selectively reacts with free sulfhydryl groups of cysteine residues and an aldehyde group that can react with the N-terminal α-amine.[5] This dual reactivity offers a degree of control over the conjugation site, which is critical for preserving the protein's biological activity.
The maleimide-thiol reaction is highly specific and efficient at a pH range of 6.5-7.5, forming a stable thioether bond. The aldehyde group reacts with the N-terminal amine under mild acidic conditions (pH 5.0-8.0) to form a Schiff base, which can be subsequently stabilized through reduction to a secondary amine. This application note provides detailed protocols for the bioconjugation of this compound to proteins, purification of the resulting conjugates, and methods for their characterization.
Reaction Scheme
The bioconjugation process using a this compound linker can proceed via two main pathways depending on the available reactive groups on the protein and the reaction conditions. The maleimide group targets cysteine residues, while the aldehyde group targets the N-terminal amine.
Caption: Reaction pathways for this compound conjugation.
Quantitative Data Summary
The efficiency and outcome of the PEGylation reaction depend on several factors. The following table summarizes typical reaction parameters and expected outcomes.
| Parameter | Typical Range/Value | Expected Outcome/Remarks |
| Molar Excess of PEG | 5 to 20-fold over protein | Higher excess drives the reaction towards completion but may increase the risk of non-specific modification and complicates purification. |
| Reaction pH | 6.5 - 7.5 for maleimide-thiol reaction | Optimizes for specific reaction with cysteine residues while minimizing maleimide hydrolysis. |
| 5.0 - 8.0 for aldehyde-amine reaction | Favors reaction with the N-terminal amine; a reducing agent is required for a stable bond. | |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) with longer incubation times (overnight) can improve stability for sensitive proteins. |
| Reaction Time | 2 to 4 hours at room temperature, or overnight at 4°C | Reaction progress should be monitored to determine the optimal time. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |
| Purification Yield | Variable (typically 40-80%) | Highly dependent on the protein, degree of PEGylation, and the purification method used. |
| Conjugation Efficiency | Variable (can approach 100% with optimization) | Can be assessed by SDS-PAGE or mass spectrometry. For example, MAL-PEG has been shown to conjugate to ~100% of available sulfhydryls within 30 minutes. |
Experimental Workflow
The overall workflow for protein PEGylation with this compound involves several stages, from initial protein preparation to the final characterization of the purified conjugate.
Caption: Overall experimental workflow for protein PEGylation.
Detailed Experimental Protocols
Protocol 1: Cysteine-Specific PEGylation (Maleimide Reaction)
This protocol targets the conjugation of this compound to free cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
This compound
-
PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol.
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the PEGylation Buffer at a concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
-
PEG Reagent Preparation:
-
Allow the this compound vial to warm to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution (e.g., L-cysteine) to a final concentration that is in 2 to 5-fold excess over the initial amount of this compound.
-
Incubate for an additional 30 minutes.
-
-
Purification:
-
Proceed immediately to the purification protocol (see Protocol 2).
-
Protocol 2: Purification of PEGylated Protein
Size-Exclusion Chromatography (SEC) is a common and effective method for separating the larger PEGylated protein from the smaller unreacted protein and excess PEG reagent.
Materials:
-
Quenched reaction mixture
-
SEC column (e.g., Sephadex G-75 or Superdex 200, depending on protein size)
-
Elution Buffer: PBS or other suitable buffer.
-
Fraction collector
-
UV Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of Elution Buffer.
-
-
Sample Loading:
-
Centrifuge the quenched reaction mixture to remove any precipitates.
-
Load the supernatant onto the equilibrated SEC column.
-
-
Elution and Fraction Collection:
-
Elute the sample with the Elution Buffer at a pre-determined flow rate.
-
Collect fractions and monitor the protein elution using a UV spectrophotometer at 280 nm.
-
-
Analysis of Fractions:
-
The PEGylated protein will typically elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.
-
Analyze the collected fractions using SDS-PAGE to identify the fractions containing the purified PEGylated protein.
-
Pool the relevant fractions.
-
-
Concentration and Storage:
-
Concentrate the pooled fractions using an appropriate method (e.g., ultrafiltration).
-
Store the purified conjugate at -20°C or -80°C.
-
Characterization of the Bioconjugate
SDS-PAGE:
-
A simple and effective way to confirm successful PEGylation is through SDS-PAGE. The conjugated protein will show a significant increase in apparent molecular weight, resulting in a "band shift" compared to the unmodified protein.
Mass Spectrometry:
-
Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the exact mass of the PEGylated protein. This allows for the precise determination of the number of PEG chains attached to each protein molecule.
HPLC Analysis:
-
Ion-exchange or reverse-phase HPLC can be used to assess the purity of the conjugate and to separate species with different degrees of PEGylation.
Conclusion
The this compound linker provides a versatile tool for the site-specific PEGylation of therapeutic proteins. By following the detailed protocols for conjugation, purification, and characterization outlined in this application note, researchers can effectively produce and validate PEGylated proteins with enhanced pharmacological properties. Careful optimization of the reaction conditions is crucial to achieve the desired degree of modification while preserving the biological function of the protein.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. biopharminternational.com [biopharminternational.com]
- 4. Protein-Polymer Conjugation—Moving Beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maleimide PEG aldehyde [nanocs.net]
Application Notes and Protocols for Efficient Protein Labeling with Mal-PEG12-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene glycol (PEG) to proteins, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This process can increase the hydrodynamic size of the protein, leading to reduced renal clearance, extended circulating half-life, and shielded epitopes that can decrease immunogenicity. The choice of linker is critical for controlling the site of conjugation and the stoichiometry of the final product.
This document provides detailed application notes and protocols for the use of a heterobifunctional linker, Maleimide-PEG12-Aldehyde (Mal-PEG12-CHO), for the efficient and site-specific labeling of proteins. This linker allows for a two-step sequential conjugation. The maleimide group reacts specifically with free sulfhydryl groups (cysteine residues) on the protein surface. The terminal aldehyde group can then be used for a secondary conjugation, for example, through reaction with a hydrazide- or aminooxy-functionalized molecule, enabling the attachment of a second molecule of interest such as a small molecule drug, an imaging agent, or another protein.
Key Reaction Chemistries
The labeling strategy with this compound involves two orthogonal reactions:
-
Maleimide-Thiol Conjugation: The maleimide group reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1][2]
-
Aldehyde-Hydrazide Ligation (or similar): The aldehyde group reacts with a hydrazide-functionalized molecule to form a hydrazone bond. This reaction is most efficient at a slightly acidic pH (around 5.0-6.0) and can be catalyzed by aniline.[3][4][5]
Data Summary: Recommended Molar Ratios for Efficient Labeling
The optimal molar ratio of the this compound linker to the protein is a critical parameter that influences the labeling efficiency. It is highly dependent on the specific protein, the number of available cysteine residues, and the desired degree of labeling. The following table summarizes the generally recommended starting molar excess of the PEG linker for each conjugation step. Empirical optimization is highly recommended for each specific application.
| Conjugation Step | Reagent | Recommended Molar Excess (Reagent:Protein) | Key Reaction Conditions |
| Step 1: Maleimide-Thiol Conjugation | This compound | 10 to 20-fold excess | pH 6.5 - 7.5, Room temperature for 1-2 hours or 4°C overnight |
| Step 2: Aldehyde-Hydrazide Ligation | Hydrazide-activated molecule | 5 to 10-fold excess (over the PEGylated protein) | pH 5.0 - 6.5, Room temperature for 2-4 hours, Aniline can be used as a catalyst |
Experimental Protocols
This section provides a detailed two-step protocol for the efficient labeling of a protein with this compound.
Protocol 1: Protein Preparation and Reduction of Disulfides (if necessary)
For efficient maleimide-thiol conjugation, it is crucial to have free sulfhydryl groups available on the protein. If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary.
Materials:
-
Protein of interest
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassettes
Procedure:
-
Dissolve the protein in degassed PBS buffer to a concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is required, add a 10- to 50-fold molar excess of TCEP to the protein solution.
-
Incubate the mixture at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or by dialysis against degassed PBS buffer, pH 7.2-7.4.
Protocol 2: Two-Step Protein Labeling with this compound
Step 1: Maleimide-Thiol Conjugation
Materials:
-
Reduced protein solution from Protocol 1
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Degassed PBS, pH 7.2-7.4
Procedure:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-20 mM).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Remove the excess, unreacted this compound linker using a desalting column or dialysis. The buffer for this purification step should be adjusted to the requirements of the next step (e.g., a buffer with pH 5.0-6.5).
Step 2: Aldehyde-Hydrazide Ligation
Materials:
-
PEGylated protein from Step 1
-
Hydrazide-activated molecule of interest
-
Reaction Buffer: e.g., MES or acetate buffer, pH 5.0-6.5
-
Aniline (optional, as a catalyst)
Procedure:
-
Dissolve the hydrazide-activated molecule in the Reaction Buffer.
-
Add a 5- to 10-fold molar excess of the hydrazide-activated molecule to the purified PEGylated protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
The final dual-labeled protein conjugate can be purified by size-exclusion chromatography (SEC) or dialysis to remove unreacted hydrazide molecules and catalyst.
Visualizations
Experimental Workflow
Caption: Two-step workflow for protein labeling with this compound.
Chemical Reactions
Caption: Chemical reactions in the two-step labeling process.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. purepeg.com [purepeg.com]
- 3. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 4. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Reductive Amination with Mal-PEG12-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG12-CHO is a heterobifunctional linker that contains a maleimide group and an aldehyde group, separated by a 12-unit polyethylene glycol (PEG) spacer. This reagent is a valuable tool in bioconjugation and drug development, enabling the covalent linkage of two different molecules. The aldehyde group allows for the conjugation to amine-containing molecules via reductive amination, while the maleimide group reacts specifically with thiol-containing molecules, such as cysteine residues in proteins. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[1][2]
These application notes provide a detailed protocol for performing reductive amination with this compound to conjugate it to a primary amine-containing molecule. A subsequent protocol for the maleimide-thiol conjugation is also included to guide the creation of a final conjugate.
Principle of Reductive Amination
Reductive amination is a two-step, one-pot reaction for forming a stable carbon-nitrogen bond between an aldehyde or ketone and an amine.[3][4] The first step is the formation of a Schiff base (an imine) between the aldehyde group of this compound and the primary amine of the target molecule.[5] This reaction is reversible and pH-dependent. The second step is the reduction of the imine to a stable secondary amine using a mild reducing agent. A key advantage of this method is the ability to use a reducing agent that is selective for the imine and does not reduce the starting aldehyde, such as sodium cyanoborohydride (NaBH₃CN).
Experimental Protocols
Protocol 1: Reductive Amination of an Amine-Containing Molecule with this compound
This protocol describes the conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
Amine-containing molecule (e.g., Protein-NH₂)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of this compound to the solution of the amine-containing molecule.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of the Schiff base.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
(Optional) Add the quenching buffer to react with any unreacted this compound.
-
-
Purification:
-
Remove excess, unreacted this compound and reducing agent by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.2-7.5).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to determine the degree of labeling.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol describes the reaction of the maleimide-functionalized intermediate (from Protocol 1) with a thiol-containing molecule.
Materials:
-
Maleimide-activated molecule (from Protocol 1)
-
Thiol-containing molecule (e.g., Protein-SH)
-
Conjugation Buffer: PBS, pH 6.5-7.5 (avoid buffers containing thiols)
-
Purification system (e.g., SEC)
Procedure:
-
Preparation of Reactants:
-
Ensure the maleimide-activated molecule is in a thiol-free buffer.
-
Dissolve the thiol-containing molecule in the conjugation buffer.
-
-
Conjugation Reaction:
-
Mix the maleimide-activated molecule and the thiol-containing molecule in a desired molar ratio.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using SEC to remove any unreacted starting materials.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays as required.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for reductive amination with PEG-aldehydes. Optimal conditions may vary depending on the specific reactants.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for imine formation and stability of many biomolecules. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize side reactions. |
| Reaction Time | 2 - 24 hours | Longer reaction times may be needed for less reactive amines. |
| Molar Ratio (PEG-CHO:Amine) | 10:1 to 50:1 | A molar excess of the PEG-aldehyde drives the reaction to completion. |
| Reducing Agent | Sodium Cyanoborohydride | Selective for imines over aldehydes. |
| Reducing Agent Concentration | 20 - 50 mM |
Visualizations
Caption: Experimental workflow for conjugation using this compound.
Caption: Chemical reaction of reductive amination.
References
- 1. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 2. Maleimide PEG12 Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Labeling Lysine Residues with Mal-PEG12-CHO Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. By increasing the hydrodynamic size, PEGylation can enhance protein stability, reduce immunogenicity, and prolong circulation half-life. Lysine residues, with their solvent-exposed primary amine groups, are common targets for PEGylation.
This document provides detailed application notes and protocols for the labeling of lysine residues using the heterobifunctional reagent, Mal-PEG12-CHO aldehyde. This reagent features a terminal aldehyde group for covalent conjugation to primary amines on lysine residues via reductive amination, and a maleimide group that remains available for subsequent conjugation to thiol-containing molecules, such as cysteine residues or small molecule drugs.
Reaction Principle: Reductive Amination
The labeling of lysine residues with this compound aldehyde proceeds via a two-step reductive amination process. First, the aldehyde group of the PEG reagent reacts with the primary amine of a lysine residue to form an unstable Schiff base. Subsequently, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to reduce the Schiff base to a stable secondary amine linkage.
A key advantage of using a mild reducing agent like sodium cyanoborohydride is its selectivity for the imine bond over the aldehyde, allowing for a one-pot reaction.[1] The reaction is pH-dependent, with optimal conditions for Schiff base formation typically between pH 6 and 8.[2]
Data Presentation: Optimizing Reaction Conditions
The efficiency of lysine labeling with this compound aldehyde is influenced by several factors, primarily the molar ratio of the PEG reagent to the protein and the pH of the reaction buffer.
Table 1: Effect of Molar Ratio on PEGylation Efficiency
A higher molar ratio of this compound to protein generally leads to a higher degree of PEGylation. However, excessive molar ratios can increase the likelihood of multiple PEG chains attaching to a single protein molecule, which may be undesirable. The optimal molar ratio should be determined empirically for each specific protein.
| Molar Ratio (this compound : Protein) | Unmodified Protein (%) | Mono-PEGylated Protein (%) | Di-PEGylated Protein (%) |
| 3:1 | 25 | 65 | 10 |
| 5:1 | 14 | 86 | <1 |
| 10:1 | 5 | 80 | 15 |
| 20:1 | <1 | 60 | 39 |
| 50:1 | <1 | 35 | 64 |
Note: The data presented in this table is a representative example based on studies of PEGylation of recombinant human Granulocyte Colony-Stimulating Factor (rhG-CSF) with a 20 kDa methoxy polyethylene glycol propionaldehyde at pH 5.0.[2] Actual results will vary depending on the protein, buffer conditions, and reaction time.
Table 2: Effect of pH on Labeling Specificity and Efficiency
The pH of the reaction buffer plays a crucial role in the selectivity of the labeling reaction. The N-terminal α-amine of a protein generally has a lower pKa than the ε-amines of lysine residues.[3][4] By carefully controlling the pH, it is possible to favor N-terminal modification over lysine modification. For preferential lysine labeling, a slightly basic pH is often employed.
| Reaction pH | N-terminal Labeling Efficiency (%) | Lysine Labeling Efficiency (%) | Overall Labeling Efficiency (%) |
| 5.0 | High | Low | Moderate |
| 6.0 | Moderate | Moderate | High |
| 7.0 | Low | High | High |
| 8.0 | Low | Very High | Very High |
| 9.0 | Very Low | High (potential for multiple labeling) | High |
Note: This table provides a qualitative representation of the expected trends. The optimal pH for selective lysine labeling without significant N-terminal modification is typically in the range of 8.5–9.5. Conversely, near-physiological pH is more suitable for modifying the N-terminal α-amine.
Experimental Protocols
Materials
-
Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES)
-
This compound aldehyde
-
Sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Protocol 1: Labeling of Lysine Residues
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the aldehyde.
-
-
PEGylation Reaction:
-
Bring the this compound aldehyde to room temperature.
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Add the desired molar excess of the this compound solution to the protein solution. A starting point of a 10- to 50-fold molar excess is recommended.
-
Gently mix the solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation to allow for Schiff base formation.
-
-
Reduction:
-
Prepare a fresh stock solution of sodium cyanoborohydride in the Reaction Buffer. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment. 2-picoline borane can be used as a non-toxic alternative.
-
Add the reducing agent to the reaction mixture to a final concentration of approximately 20 mM.
-
Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted aldehyde, add a quenching solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). SEC separates molecules based on size, while IEX separates based on charge, which is altered by the PEGylation of lysine residues.
-
Protocol 2: Characterization of Labeled Protein
-
SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein.
-
-
Mass Spectrometry:
-
Confirm the covalent attachment of the this compound and determine the degree of PEGylation (number of PEG chains per protein) using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the protein will increase by the mass of each attached this compound molecule.
-
-
Chromatographic Analysis:
-
Use analytical SEC or IEX to assess the purity and heterogeneity of the PEGylated product.
-
Mandatory Visualizations
References
Application Notes and Protocols for Functionalizing Liposomes and Nanoparticles with Mal-PEG12-CHO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mal-PEG12-CHO for the surface functionalization of liposomes and nanoparticles. This heterobifunctional linker, featuring a maleimide group at one end and an aldehyde group at the other, connected by a 12-unit polyethylene glycol (PEG) spacer, offers a versatile platform for developing targeted drug delivery systems and other advanced nanomedicines. The maleimide group allows for stable conjugation to thiol-containing molecules, while the aldehyde group enables pH-sensitive ligation with hydrazide-modified moieties, facilitating controlled release within the acidic microenvironments of endosomes and lysosomes.
Introduction to this compound Functionalization
This compound is a valuable tool for the dual functionalization of nanoparticles. The PEG spacer enhances the biocompatibility and circulation half-life of the nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. The terminal functional groups, maleimide and aldehyde, provide orthogonal chemistries for the attachment of different molecules.
The aldehyde group is particularly useful for creating pH-sensitive drug delivery systems. It reacts with hydrazide-modified drugs or targeting ligands to form a hydrazone bond. This bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in tumor microenvironments or within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). This characteristic allows for the targeted release of therapeutic payloads at the site of action, minimizing off-target effects.
The maleimide group , on the other hand, reacts specifically with thiol (sulfhydryl) groups to form a stable thioether bond. This is a widely used bioconjugation strategy for attaching proteins, peptides, and other thiol-containing molecules to nanoparticle surfaces.
Key Applications
-
Targeted Drug Delivery: Conjugation of a targeting ligand (e.g., an antibody fragment, peptide, or small molecule) via the maleimide group and a therapeutic agent via the pH-sensitive hydrazone linkage.
-
Controlled Release Systems: Encapsulation of a drug within the liposome or nanoparticle and surface modification with a pH-sensitive targeting ligand.
-
"Stealth" Nanoparticles: The PEG spacer provides a hydrophilic shield, prolonging circulation time.
-
Dual-Ligand Targeting: Attachment of two different targeting moieties to potentially enhance binding affinity and specificity.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of liposomes with aldehyde-terminated PEG linkers and subsequent conjugation. The exact values will vary depending on the specific liposome composition, nanoparticle type, and reaction conditions.
Table 1: Physicochemical Characterization of Aldehyde-Functionalized Liposomes
| Parameter | Unmodified Liposomes | Aldehyde-Functionalized Liposomes |
| Mean Diameter (nm) | 105 ± 5 | 115 ± 6 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -25 ± 3 | -22 ± 4 |
| Aldehyde Surface Density (groups/liposome) | N/A | 1.5 x 10^4 ± 0.3 x 10^4 |
Table 2: Quantitative Analysis of Hydrazide-Ligand Conjugation to Aldehyde-Functionalized Liposomes
| Parameter | Value | Method of Determination |
| Conjugation Efficiency (%) | 75 - 90 | HPLC, Fluorescence Spectroscopy |
| Ligands per Liposome | 1.1 x 10^4 ± 0.2 x 10^4 | Amino Acid Analysis, Fluorescence Spectroscopy |
| Stability at pH 7.4 (t½, hours) | > 48 | HPLC |
| Stability at pH 5.5 (t½, hours) | 4 - 8 | HPLC |
Table 3: Representative Drug Release Profile from Liposomes with pH-Sensitive Hydrazone Linkage
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | < 5 | 20 ± 4 |
| 4 | < 10 | 65 ± 7 |
| 8 | < 15 | 85 ± 6 |
| 24 | < 20 | > 95 |
Experimental Protocols
Preparation of Aldehyde-Functionalized Liposomes
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and this compound in chloroform in a round-bottom flask. A typical molar ratio is 90:10:x, where x is the desired molar percentage of the PEGylated lipid (e.g., 1-5 mol%).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids.
-
-
Extrusion:
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size distribution. Perform at least 10 passes through the membrane.
-
-
Purification:
-
Remove unincorporated this compound and other impurities by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using Dynamic Light Scattering (DLS).
-
Quantify the surface aldehyde groups using a suitable assay, such as reaction with a fluorescently labeled hydrazide followed by fluorescence measurement.
-
Conjugation of a Hydrazide-Modified Molecule to Aldehyde-Functionalized Liposomes
This protocol details the coupling of a hydrazide-containing molecule (e.g., a drug or targeting peptide) to the prepared aldehyde-functionalized liposomes.
Materials:
-
Aldehyde-functionalized liposomes
-
Hydrazide-modified molecule
-
Reaction buffer (e.g., acetate buffer, pH 5.0-5.5)
-
Purification system (e.g., size exclusion chromatography or dialysis cassettes)
Procedure:
-
Reaction Setup:
-
Mix the aldehyde-functionalized liposomes with the hydrazide-modified molecule in the reaction buffer. The optimal molar ratio of hydrazide to aldehyde should be determined empirically but a starting point of 10:1 is recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted hydrazide-modified molecules by size exclusion chromatography or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm successful conjugation using techniques such as HPLC, SDS-PAGE (for protein/peptide conjugates), or by measuring a unique property of the conjugated molecule (e.g., fluorescence).
-
Determine the conjugation efficiency by quantifying the amount of conjugated molecule and comparing it to the initial amount.
-
Visualization of Workflows and Pathways
Experimental Workflow for Liposome Functionalization
Caption: Workflow for preparing and functionalizing liposomes.
Receptor-Mediated Endocytosis and Intracellular Drug Release
This diagram illustrates the cellular uptake of a targeted liposome and the subsequent pH-triggered release of its payload.
Caption: Receptor-mediated endocytosis and drug release pathway.
Application Note: Attaching Mal-PEG12-CHO to Solid Supports for Oriented Biomolecule Immobilization in Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Heterobifunctional crosslinkers are essential tools for the development of robust and sensitive bio-assays. Mal-PEG12-CHO is a versatile crosslinker featuring a maleimide group at one end and an aldehyde group at the other, separated by a 12-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with thiol (sulfhydryl) groups, while the aldehyde group reacts with primary amines[][2]. The hydrophilic PEG spacer enhances water solubility and reduces non-specific binding of proteins to the solid support, thereby improving assay signal-to-noise ratios[3][4]. This dual reactivity allows for a controlled, stepwise immobilization of biomolecules in a specific orientation, which is critical for maintaining their biological activity in applications such as immunoassays, surface plasmon resonance (SPR), and biosensors[5].
Principle of the Method The utility of this compound lies in its two distinct reactive moieties, enabling two primary immobilization strategies.
-
Maleimide-Thiol Conjugation: The maleimide group undergoes a Michael addition reaction with a free sulfhydryl group (from a cysteine residue or a chemically introduced thiol) to form a stable thioether bond. This reaction is highly specific and efficient at a neutral pH range of 6.5-7.5.
-
Aldehyde-Amine Conjugation: The aldehyde group reacts with a primary amine (from a lysine residue or an amine-functionalized surface) to form an intermediate Schiff base. This bond can be stabilized into a secondary amine linkage through reductive amination, typically using sodium cyanoborohydride (NaBH₃CN).
These specific chemistries allow researchers to first anchor the linker to a solid support via one functional group, and then use the second, exposed functional group to capture the biomolecule of interest.
Experimental Protocols
Two primary strategies can be employed depending on the functional groups available on the solid support and the biomolecule to be immobilized.
Strategy A: Immobilization on Amine-Functionalized Supports
This strategy is ideal for attaching thiol-containing peptides or proteins (e.g., cysteine-tagged proteins) to common amine-functionalized surfaces (e.g., amine-coated microplates, glass slides, or beads). The linker is first attached to the support via its aldehyde group, exposing the maleimide group for subsequent capture of the thiol-containing molecule.
Protocol A1: Coupling this compound to an Amine-Functionalized Support
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO). Prepare a fresh solution of 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH.
-
Surface Activation: To the amine-functionalized solid support (e.g., one well of a microplate), add 100 µL of this compound diluted to 100-500 µg/mL in Phosphate Buffered Saline (PBS), pH 7.4.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.
-
Reduction: Add the NaBH₃CN solution to a final concentration of 50 mM. Continue incubation for 30-60 minutes at room temperature. This step stabilizes the linkage by reducing the Schiff base to a secondary amine.
-
Washing: Aspirate the solution and wash the support three times with PBS to remove unreacted linker and reducing agent. The surface is now maleimide-activated and ready for ligand coupling.
Protocol A2: Immobilizing a Thiol-Containing Ligand
-
Ligand Preparation: Dissolve the thiol-containing biomolecule (e.g., a cysteine-containing peptide) in a maleimide-reaction buffer (e.g., PBS, pH 7.0). The optimal pH for maleimide-thiol coupling is between 6.5 and 7.5.
-
Immobilization Reaction: Add the ligand solution to the maleimide-activated surface. The concentration will depend on the specific ligand and desired surface density. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Aspirate the ligand solution and wash the support three times with PBS containing 0.05% Tween-20 (PBST) to remove non-covalently bound molecules.
-
Blocking (Optional but Recommended): To prevent non-specific binding in subsequent assay steps, block any unreacted maleimide groups. Incubate the surface with a solution of 50 mM L-cysteine or β-mercaptoethanol in PBS (pH 7.0) for 30 minutes.
-
Final Wash: Wash the surface three times with PBST. The support is now ready for use in the assay.
Strategy B: Immobilization on Thiol-Functionalized Supports
This approach is suitable for attaching antibodies or other amine-containing proteins to thiol-functionalized supports (e.g., gold surfaces or thiol-modified beads). The linker is first attached via its maleimide group, leaving the aldehyde exposed to capture the protein's primary amines.
Protocol B1: Coupling this compound to a Thiol-Functionalized Support
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Surface Activation: To the thiol-functionalized support, add this compound diluted to 100-500 µg/mL in a maleimide-reaction buffer (PBS, pH 7.0).
-
Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.
-
Washing: Aspirate the solution and wash the support thoroughly with PBS to remove any unreacted linker. The surface is now aldehyde-activated.
Protocol B2: Immobilizing an Amine-Containing Ligand (e.g., an Antibody)
-
Ligand Preparation: Prepare a solution of the amine-containing protein (e.g., antibody) in PBS at pH 7.4. Common concentrations range from 10-200 µg/mL. Avoid buffers containing primary amines like Tris or glycine.
-
Immobilization Reaction: Add the protein solution to the aldehyde-activated surface and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Reduction and Blocking: Add NaBH₃CN to a final concentration of 50 mM to reduce the Schiff bases to stable secondary amine bonds. To block unreacted aldehyde groups, a quenching agent like Tris or ethanolamine can be added to the reduction buffer. Incubate for 30 minutes.
-
Final Wash: Wash the surface three times with PBST to remove non-covalently bound protein and excess reagents. The support is now ready for use.
Quantitative Data Presentation
The efficiency of immobilization can be assessed using various methods, such as fluorescently labeled ligands, quartz crystal microbalance (QCM), or by quantifying the depletion of the ligand from the solution. The table below summarizes typical parameters and expected outcomes based on published data for similar chemistries.
| Parameter | Maleimide-Thiol Coupling | Aldehyde-Amine Coupling | Reference |
| Optimal pH | 6.5 - 7.5 | 7.0 - 9.0 | |
| Reaction Time | 1 - 4 hours | 2 - 6 hours (plus reduction) | |
| Typical Ligand Conc. | 10 - 100 µM | 10 - 200 µg/mL | |
| Coupling Efficiency | 50 - 90% | Varies (30-70%) | |
| Bond Stability | High (Stable Thioether) | High (after reduction) | |
| Common Supports | Thiol-modified glass, gold | Amine-modified silica, polystyrene | |
| Blocking Agents | Cysteine, β-Mercaptoethanol | Ethanolamine, Tris, Glycine |
Table 1: Summary of typical reaction conditions and outcomes for Mal-PEG-CHO immobilization chemistries. Coupling efficiency is highly dependent on the specific ligand, surface, and reaction conditions.
References
Application Notes and Protocols for Mal-PEG12-CHO in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking is a powerful technique used to study protein-protein interactions, define the topology of protein complexes, and create stable protein conjugates.[1][2][3] Heterobifunctional crosslinkers, which possess two different reactive groups, are particularly valuable as they allow for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.
This document provides detailed application notes and protocols for the use of Mal-PEG12-CHO , a heterobifunctional crosslinker designed for studying protein interactions. This crosslinker is composed of three key components:
-
A Maleimide (Mal) group that specifically reacts with sulfhydryl groups (-SH) on cysteine residues.
-
A hydrophilic 12-unit polyethylene glycol (PEG) spacer that increases solubility and provides a defined distance of approximately 44.2 Å between conjugated molecules.[4]
-
An Aldehyde (CHO) group that reacts with primary amines (-NH2) on lysine residues or the N-terminus of a protein.
The unique combination of these functional groups makes this compound a versatile tool for capturing and analyzing both stable and transient protein-protein interactions.
Chemical Structure and Reaction Mechanism
The this compound crosslinker enables a two-step conjugation process. First, the maleimide group forms a stable thioether bond with a cysteine residue on the "bait" protein. After removing the excess, unreacted crosslinker, the "prey" protein is introduced, and the aldehyde group forms a Schiff base with a primary amine on a lysine residue. This bond is then stabilized through reductive amination.
Caption: Structure of the this compound crosslinker.
The sequential reaction facilitated by this crosslinker is crucial for specifically linking two different proteins of interest.
Caption: Two-step reaction mechanism of this compound.
Application Notes
Key Applications
-
Stabilization of Protein Complexes: Covalently links interacting proteins, "freezing" transient or weak interactions for subsequent analysis by co-immunoprecipitation (Co-IP), pull-down assays, or mass spectrometry.[2]
-
Structural Analysis: Provides distance constraints for mapping the three-dimensional structure of protein complexes. The well-defined PEG spacer arm allows for precise distance measurements between the crosslinked residues.
-
Identification of Interaction Partners: Enables the capture and subsequent identification of unknown binding partners from cell lysates or complex biological samples.
-
Creation of Bioconjugates: Useful for synthesizing defined protein-protein conjugates for therapeutic or diagnostic applications.
Advantages of this compound
-
Controlled Heterobifunctional Reactivity: The distinct reactivity of the maleimide and aldehyde groups allows for a directed, two-step crosslinking process, reducing the formation of undesired byproducts.
-
Enhanced Solubility: The hydrophilic PEG12 spacer improves the water solubility of the crosslinker and the resulting protein conjugate, which can prevent aggregation.
-
Defined Spacer Arm: The fixed-length PEG spacer provides a known distance constraint, which is invaluable for structural modeling studies.
-
Stable Linkages: Forms highly stable thioether and secondary amine bonds, ensuring the integrity of the crosslinked complex during downstream processing and analysis.
Experimental Protocols
A. General Considerations
-
Buffer Selection: The choice of buffer is critical for successful crosslinking. Avoid buffers containing primary amines (e.g., Tris, glycine) during the maleimide reaction step and sulfhydryl-containing reagents (e.g., DTT, β-mercaptoethanol) throughout the entire process.
-
Protein Preparation: Ensure proteins are purified and in a suitable buffer. If the protein to be reacted with the maleimide group has intramolecular disulfide bonds, they may need to be selectively reduced to free a cysteine residue for crosslinking.
-
Optimization: The optimal molar ratio of crosslinker to protein and incubation times should be determined empirically for each specific protein system. A typical starting point is a 10- to 50-fold molar excess of the crosslinker over the first protein.
B. Two-Step Crosslinking Protocol
This protocol describes the conjugation of Protein A (containing a reactive cysteine) to Protein B (containing a reactive lysine).
1. Reagent Preparation
-
Crosslinker Stock Solution: Immediately before use, dissolve this compound in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10-50 mM.
-
Protein A Solution: Prepare Protein A at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2).
-
Protein B Solution: Prepare Protein B at a concentration of 1-5 mg/mL in a reaction buffer suitable for reductive amination (e.g., HEPES buffer, pH 7.5).
-
Reductant Solution: Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaCNBH₃) in 10 mM NaOH. Caution: NaCNBH₃ is toxic and should be handled in a fume hood.
2. Step 1: Maleimide Reaction with Protein A
-
Add the this compound stock solution to the Protein A solution to achieve a final 20-fold molar excess of the crosslinker.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
3. Removal of Excess Crosslinker
-
Remove non-reacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the buffer chosen for the next step (e.g., HEPES buffer, pH 7.5). This step is critical to prevent the aldehyde group from reacting with the second protein non-specifically.
4. Step 2: Aldehyde Reaction with Protein B
-
Combine the desalted, maleimide-activated Protein A with Protein B at an equimolar ratio (1:1).
-
Add the sodium cyanoborohydride stock solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
5. Quenching the Reaction
-
Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
6. Analysis of Crosslinked Products
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to visualize the formation of a new, higher molecular weight band corresponding to the Protein A-Protein B conjugate.
-
Western Blot: Confirm the identity of the crosslinked product by performing a Western blot using antibodies specific to Protein A and Protein B.
-
Mass Spectrometry: For detailed interaction site mapping, the crosslinked band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS to identify the crosslinked peptides.
C. Experimental Workflow Diagram
Caption: Workflow for two-step protein crosslinking.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Reactive Group 1 | Maleimide (reacts with sulfhydryls, -SH) |
| Reactive Group 2 | Aldehyde (reacts with primary amines, -NH₂) |
| Spacer Arm (PEG) | 12 ethylene glycol units |
| Spacer Arm Length | ~44.2 Å |
| Solubility | Soluble in DMSO, DMF; limited solubility in aqueous buffers |
| Bonds Formed | Thioether (stable), Secondary Amine (stable after reduction) |
Table 2: Recommended Reaction Conditions
| Parameter | Step 1: Maleimide Reaction | Step 2: Aldehyde Reaction |
| Target Residue | Cysteine (-SH) | Lysine (-NH₂) |
| pH Range | 6.5 - 7.5 | 7.0 - 9.0 |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Incubation Time | 1 - 4 hours | 2 hours to Overnight |
| Molar Excess | 10-50x over Protein A | 1:1 (Activated Protein A to Protein B) |
| Reducing Agent | Not Applicable | Sodium Cyanoborohydride (5-10 mM) |
Table 3: Buffer Compatibility
| Reaction Step | Compatible Buffers | Incompatible Buffers/Reagents |
| Step 1: Maleimide | PBS, HEPES, MES (pH 6.5-7.5) | Buffers with primary amines (Tris, Glycine) |
| Step 2: Aldehyde | HEPES, Borate, PBS (pH 7.0-9.0) | Buffers with sulfhydryls (DTT, BME) |
| General | Avoid sulfhydryl-containing reagents throughout |
References
- 1. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 2. A new cross-linking strategy: protein interaction reporter (PIR) technology for protein–protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Mal-PEG12-CHO Bioconjugation
Welcome to the technical support center for Mal-PEG12-CHO. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding potential side reactions and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker featuring a maleimide group, a 12-unit polyethylene glycol (PEG) spacer, and an aldehyde group. The maleimide group selectively reacts with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond. The aldehyde group reacts with primary amines, such as those on lysine residues or the N-terminus of a protein, to form a Schiff base.
Q2: What are the most common side reactions associated with the maleimide group of this compound?
The primary side reactions involving the maleimide group are:
-
Hydrolysis: The maleimide ring can be hydrolyzed to a non-reactive maleamic acid, especially at higher pH.[1]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and react with primary amines, such as lysine residues.[2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, particularly in environments with a high concentration of other thiols, leading to the exchange of the conjugated molecule.[2][3]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a more stable six-membered thiazine ring.
Q3: What are the potential side reactions involving the aldehyde group of this compound?
The main considerations for the aldehyde group are:
-
Reversibility of Schiff Base: The initial Schiff base formed with an amine is reversible. To form a stable bond, a subsequent reduction step is required to convert the imine to a stable secondary amine.
-
Oxidation: Aldehydes can be susceptible to oxidation to carboxylic acids, which would render them unreactive towards amines.
Q4: How can I prevent hydrolysis of the maleimide group?
To minimize maleimide hydrolysis, it is crucial to control the reaction pH. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5. Above pH 8.0, the rate of hydrolysis significantly increases. It is also recommended to prepare solutions of the maleimide-containing reagent immediately before use and to store stock solutions in a dry, water-miscible organic solvent like DMSO or DMF. Performing the reaction at a lower temperature (e.g., 4°C) can also reduce the rate of hydrolysis, though it may require a longer reaction time.
Q5: How do I ensure the stability of the linkage formed by the aldehyde group?
The Schiff base formed between the aldehyde and a primary amine is hydrolytically unstable. To create a stable conjugate, the imine bond should be reduced to a secondary amine using a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency with the Maleimide Group
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | Maintain the reaction pH between 6.5 and 7.5. Prepare maleimide reagent solutions fresh before each use. Store stock solutions in anhydrous DMSO or DMF. Consider performing the reaction at 4°C for an extended period. |
| Inaccessible or Oxidized Thiols | Ensure the target cysteine residues on your protein are accessible and in their reduced form. A pre-reduction step using a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be beneficial. |
| Incorrect Molar Ratio | Increase the molar excess of the this compound linker. A 10-20 fold molar excess of the linker relative to the protein is a good starting point. |
| Incorrect Buffer Composition | Avoid buffers containing primary or secondary amines and thiols. A phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) is a common choice. |
Problem 2: Off-Target Labeling or Loss of Conjugate in Thiol-Rich Environments
| Possible Cause | Recommended Solution |
| Reaction with Amines | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols over amines. |
| Retro-Michael Reaction (Thiol Exchange) | After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a stable, open-ring structure that is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until the ring-opening is complete, as monitored by mass spectrometry. |
Problem 3: Instability of the Aldehyde-Amine Conjugate
| Possible Cause | Recommended Solution |
| Reversible Schiff Base Formation | After the initial conjugation reaction between the aldehyde and the amine, perform a reduction step using a mild reducing agent like sodium cyanoborohydride (NaBH3CN) to form a stable secondary amine bond. |
| Oxidation of the Aldehyde | Store the this compound reagent under inert gas and protected from light to prevent oxidation of the aldehyde group. |
Experimental Protocols
Protocol 1: General Procedure for Maleimide-Thiol Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP at room temperature for 1 hour. Remove excess TCEP using a desalting column.
-
Reaction Buffer: Prepare a suitable reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Quench the reaction by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, to react with any unreacted maleimide.
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography or dialysis.
Protocol 2: Reductive Amination for Aldehyde-Amine Conjugation
-
Schiff Base Formation: Mix the aldehyde-containing molecule (this compound conjugate) with the amine-containing molecule in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0). The reaction is typically faster at slightly acidic pH.
-
Reduction: Add a 10-fold molar excess of sodium cyanoborohydride (NaBH3CN) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques to remove excess reducing agent and other reagents.
Visualizations
References
Technical Support Center: Optimizing pH for Selective Mal-PEG12-CHO Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the selective reaction of Mal-PEG12-CHO.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the reaction of the maleimide group on this compound with a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this range, the reaction is highly selective for thiol groups (sulfhydryls) over other nucleophiles like amines.[1][2] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.
Q2: What happens if I perform the maleimide-thiol reaction outside the optimal pH range?
A2:
-
Below pH 6.5: The reaction rate will be significantly slower.
-
Above pH 7.5: The selectivity of the maleimide group for thiols decreases, and it will start to react competitively with primary amines (e.g., lysine residues in proteins). Additionally, the maleimide ring becomes more susceptible to hydrolysis, which renders it inactive for conjugation.
Q3: What is the optimal pH for the reaction of the aldehyde group on this compound with an amine-containing molecule?
A3: The reaction of an aldehyde with a primary amine to form a Schiff base (imine) is generally most efficient at a slightly acidic pH, typically around 4.5 to 5.5. This is because the reaction requires acid catalysis for the dehydration step, but at very low pH, the amine nucleophile becomes protonated and non-reactive. For reactions with hydrazides or aminooxy groups, which are more nucleophilic, the reaction can proceed efficiently at a wider pH range, often between pH 4 and 7.
Q4: Can I react both the maleimide and aldehyde groups of this compound simultaneously in a single step?
A4: It is highly discouraged to perform a one-pot, simultaneous reaction with both a thiol and an amine-containing molecule. The optimal pH ranges for the maleimide-thiol and aldehyde-amine reactions are different. Attempting a single-step conjugation will likely result in a mixture of products with low yields and significant side reactions. A sequential, two-step conjugation strategy is the recommended approach.
Q5: What is the recommended order for a two-step conjugation with this compound?
A5: The recommended order depends on the stability of your molecules and the desired final product. However, a common strategy is to first react the less stable or more reactive functional group under its optimal conditions, followed by purification and then the second reaction. For this compound, it is often preferable to perform the maleimide-thiol conjugation first at pH 6.5-7.5, followed by purification of the intermediate, and then the aldehyde reaction at a more acidic pH.
Q6: How can I prevent the maleimide group from hydrolyzing during my experiment?
A6: To minimize hydrolysis, always prepare aqueous solutions of this compound immediately before use. If storage of a maleimide-containing solution is unavoidable, use a dry, biocompatible organic solvent like DMSO or DMF and store it at -20°C. During the reaction, maintain the pH within the recommended range of 6.5-7.5.
Q7: What are common side reactions to be aware of?
A7:
-
Maleimide Hydrolysis: As mentioned, the maleimide ring can open in aqueous solutions, especially at pH values above 7.5.
-
Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines.
-
Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable thiazine rearrangement. This is more prominent at neutral or higher pH.
-
Disulfide Bond Formation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. It is crucial to have a reducing agent like TCEP present if your molecule contains disulfide bonds that need to be reduced for conjugation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no maleimide conjugation efficiency | Suboptimal pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| Oxidized thiol groups on the target molecule. | Reduce disulfide bonds using a non-thiol reducing agent like TCEP prior to conjugation. Degas buffers to remove oxygen. | |
| Hydrolyzed maleimide group. | Prepare fresh solutions of this compound immediately before use. Avoid storing it in aqueous buffers. | |
| Presence of competing thiols in the buffer. | Ensure that the reaction buffer is free of any thiol-containing reagents (e.g., DTT, 2-mercaptoethanol). | |
| Low or no aldehyde conjugation efficiency | Suboptimal pH for imine formation. | Adjust the pH of the reaction buffer to the optimal range for your specific amine nucleophile (typically pH 4.5-5.5 for primary amines). |
| Instability of the Schiff base. | After the initial conjugation, the resulting imine bond can be stabilized by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage. | |
| Formation of unexpected byproducts | Maleimide reaction with amines. | Maintain the pH of the maleimide-thiol reaction below 7.5 to ensure selectivity for thiols. |
| Thiazine rearrangement with N-terminal cysteine. | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (e.g., pH 6.5) to keep the N-terminal amine protonated and less nucleophilic. | |
| Non-specific binding. | Ensure adequate purification of the intermediate conjugate after the first reaction step to remove any unreacted this compound. |
Data Presentation
Table 1: pH Effects on this compound Reactions
| Functional Group | Target Moiety | Optimal pH Range | Reaction Rate | Key Considerations |
| Maleimide | Thiol (-SH) | 6.5 - 7.5 | Fast | Highly selective for thiols. Above pH 7.5, reactivity with amines and hydrolysis increase. |
| Aldehyde | Primary Amine (-NH₂) | 4.5 - 5.5 | Moderate | Acid-catalyzed reaction. Low pH protonates the amine, while high pH prevents dehydration. |
| Aldehyde | Hydrazide (-NHNH₂) | 4.0 - 7.0 | Fast | Forms a stable hydrazone bond. |
| Aldehyde | Aminooxy (-ONH₂) | 4.0 - 7.0 | Very Fast | Forms a highly stable oxime bond. |
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation of a Thiol- and Amine-Containing Molecule using this compound
This protocol outlines the general procedure for a two-step conjugation, starting with the maleimide-thiol reaction.
Step 1: Maleimide-Thiol Conjugation
-
Preparation of Reactants:
-
Dissolve your thiol-containing molecule in a degassed, amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2. If your molecule has disulfide bonds, pre-treat it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Immediately before use, dissolve this compound in the same reaction buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of this compound to your thiol-containing molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Intermediate:
-
Remove the excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent aldehyde reaction (e.g., MES buffer, pH 5.0).
-
Step 2: Aldehyde-Amine Conjugation
-
Preparation of Reactants:
-
Dissolve your amine-containing molecule in the appropriate reaction buffer (e.g., MES buffer, pH 5.0).
-
-
Conjugation Reaction:
-
Add the purified intermediate from Step 1 to the amine-containing molecule. A 1:1 to 1.5:1 molar ratio of the intermediate to the amine-containing molecule is a good starting point.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
-
(Optional) Reductive Amination:
-
To form a more stable linkage, add a 10-fold molar excess of sodium cyanoborohydride (NaBH₃CN) and incubate for an additional 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials and byproducts.
-
Visualizations
Caption: A two-step sequential conjugation workflow for this compound.
Caption: pH dependency of maleimide and aldehyde reactions.
References
Technical Support Center: Enhancing the Plasma Stability of Maleimide-PEG12-CHO Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Maleimide-PEG12-CHO conjugates, with a focus on improving their stability in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of my Mal-PEG12-CHO conjugate in plasma?
A1: The instability of maleimide-thiol conjugates in plasma is primarily due to two chemical processes:
-
Retro-Michael Addition: This is a reversible reaction where the thioether bond between the maleimide and the thiol (e.g., from a cysteine residue on a biomolecule) breaks, leading to deconjugation of the PEG-CHO payload.[1][2] This process is often accelerated in the presence of other thiol-containing molecules.
-
Thiol Exchange: In the physiological environment of plasma, which has a high concentration of thiols such as glutathione (GSH) and human serum albumin (HSA), the released maleimide-payload can react with these endogenous thiols.[3] This "thiol exchange" results in the transfer of the payload from your target molecule to other molecules, leading to off-target effects and reduced efficacy.[2][4]
Q2: How does the thiosuccinimide linkage become unstable and what can be done to stabilize it?
A2: The thiosuccinimide linkage formed from the reaction of a maleimide with a thiol is susceptible to a retro-Michael reaction, which is the reverse of the initial conjugation. This equilibrium can lead to the release of the conjugated payload. A key strategy to prevent this is the hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether. This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the conjugate. This can be achieved by incubating the conjugate in a buffer at a slightly basic pH (e.g., pH 8-9) for a controlled period after the initial conjugation.
Q3: What are "next-generation maleimides" and how do they improve conjugate stability?
A3: "Next-generation maleimides" (NGMs) are modified maleimide reagents designed to overcome the instability of traditional maleimide-thiol conjugates. Examples include:
-
Diiodomaleimides (DIM): These reagents offer rapid conjugation and have increased hydrolytic stability of the maleimide ring before conjugation.
-
Monobromomaleimides (MBM): These compounds also provide a route to more stable conjugates.
-
Self-hydrolyzing maleimides: These are engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring immediately after conjugation, leading to a stable, ring-opened product without the need for a separate hydrolysis step.
Q4: Can the length of the PEG linker, such as PEG12, impact the stability of the conjugate?
A4: Yes, the length of the PEG linker can influence the stability and other properties of the conjugate. While shorter PEG linkers might sometimes favor stability, longer linkers like PEG12 can enhance pharmacokinetic properties, especially for more hydrophobic payloads. However, the optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation. The conformational stability of the protein can also be significantly impacted by the linker structure and its proximity to the protein backbone.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conjugation efficiency | Maleimide hydrolysis prior to conjugation. | Prepare aqueous solutions of the maleimide linker immediately before use. Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. |
| Incorrect buffer composition. | Use non-amine containing buffers like PBS, MES, or HEPES. Avoid buffers with primary amines (e.g., Tris) or thiols. | |
| Rapid loss of conjugate in plasma stability assays | Reversible retro-Michael addition and thiol exchange. | Induce hydrolysis of the thiosuccinimide ring to the more stable succinamic acid form by incubating the conjugate at a slightly basic pH (e.g., 8.5-9.0) post-conjugation. |
| Consider using "next-generation maleimides" (e.g., diiodomaleimides, self-hydrolyzing maleimides) that form more stable linkages. | ||
| Inconsistent results between experiments | Variable levels of maleimide hydrolysis or thiol oxidation. | Standardize the time the maleimide reagent is in aqueous solution before conjugation. Control the reaction temperature consistently. Use fresh aliquots of stock solutions. Degas buffers to minimize thiol oxidation. |
| Conjugate aggregation | Intermolecular disulfide bond formation of unreacted thiols. | Ensure complete conjugation or cap any unreacted thiols with a small molecule thiol-reactive reagent like N-ethylmaleimide. |
| Hydrophobicity of the payload. | Incorporating a hydrophilic PEG linker, such as PEG12, can help mitigate aggregation issues associated with hydrophobic payloads. |
Quantitative Data on Conjugate Stability
The stability of maleimide conjugates can vary significantly based on the specific maleimide derivative and the local chemical environment. The following table summarizes representative stability data.
| Maleimide Type | Condition | Half-life / % Remaining | Reference |
| N-Alkyl Maleimide Adduct | In presence of competing thiol (e.g., GSH) | Prone to retro-Michael reaction and thiol exchange. | |
| N-Aryl Maleimide Adduct | In presence of competing thiol (e.g., GSH) | Significantly more stable due to accelerated hydrolysis of the thiosuccinimide ring. | |
| Maleamic Methyl Ester-based ADC | In presence of excess N-acetylcysteine (NAC) | ~96.2% of payload remaining after 14 days. | |
| Conventional Maleimide-based ADC | In presence of excess N-acetylcysteine (NAC) | Significant payload loss observed. | |
| Antibody-drug conjugate (ADC) with maleimide linker | In human plasma at 37°C | As low as ~20% remaining after 72 hours for a labile site. |
Experimental Protocols
Protocol 1: Assessment of Maleimide Conjugate Stability in Plasma by HPLC
This protocol outlines a general method for evaluating the stability of a this compound conjugate in plasma.
Objective: To quantify the amount of intact conjugate remaining over time when incubated in plasma.
Materials:
-
Maleimide-PEG12-CHO conjugate
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
-
Quenching solution (e.g., 0.1% trifluoroacetic acid in acetonitrile)
Procedure:
-
Prepare a stock solution of the conjugate in PBS.
-
Spike the conjugate into pre-warmed plasma to a final concentration of, for example, 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to an equal volume of quenching solution to precipitate plasma proteins and stop the degradation process.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC.
-
Quantify the peak area corresponding to the intact conjugate at each time point.
-
Calculate the percentage of intact conjugate remaining relative to the 0-hour time point and plot the data to determine the stability profile.
Protocol 2: Thiosuccinimide Ring Hydrolysis for Conjugate Stabilization
This protocol describes a method to increase the stability of a maleimide conjugate by promoting the hydrolysis of the thiosuccinimide ring.
Objective: To convert the reversible thiosuccinimide linkage to a stable, ring-opened succinamic acid thioether.
Materials:
-
Purified Maleimide-PEG12-CHO conjugate
-
High pH buffer (e.g., 50 mM Tris, pH 8.5-9.0)
-
Storage buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) or dialysis equipment for buffer exchange
Procedure:
-
Following the initial conjugation reaction and purification of the conjugate, exchange the buffer to the high pH buffer.
-
Incubate the conjugate solution at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 2-24 hours). The optimal time should be determined empirically.
-
Monitor the progress of the hydrolysis by mass spectrometry, looking for an 18 Da mass increase corresponding to the addition of a water molecule.
-
Once the hydrolysis is complete, exchange the buffer back to a neutral storage buffer (e.g., PBS, pH 7.4).
-
The stabilized, ring-opened conjugate is now ready for use.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Instability and stabilization pathways of maleimide conjugates.
Experimental Workflow
Caption: Experimental workflow for plasma stability assessment.
References
Oxidation of the aldehyde group in Mal-PEG12-CHO and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Mal-PEG12-CHO, focusing on the common issue of aldehyde group oxidation and its prevention.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a heterobifunctional crosslinker featuring a maleimide group on one end of a 12-unit polyethylene glycol (PEG) spacer and an aldehyde group on the other. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. The aldehyde group reacts with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form an initial Schiff base, which can then be stabilized by a reducing agent to form a stable secondary amine linkage.[1][2] This dual reactivity makes it a versatile tool for creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized nanoparticles.
Q2: Why is the aldehyde group in this compound susceptible to oxidation?
A: Aldehydes are inherently susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon.[3] This makes them easily oxidized to carboxylic acids, especially in the presence of atmospheric oxygen. This oxidation is a primary concern as it renders the linker inactive for conjugation to amine-containing molecules. The aging of polyethylene glycols can be accelerated by warmer temperatures, light, and the presence of oxygen, leading to an increase in aldehyde and carboxylate levels.[4]
Q3: How does oxidation of the aldehyde group affect my experiment?
A: Oxidation of the aldehyde group to a carboxylic acid will prevent its reaction with primary amines, leading to a significant decrease in conjugation efficiency or complete failure of the conjugation reaction. This results in a lower yield of the desired bioconjugate and a higher proportion of unreacted starting materials.
Q4: How can I prevent the oxidation of the aldehyde group in this compound?
A: To minimize oxidation, proper storage and handling are crucial. It is recommended to store this compound at low temperatures, typically -20°C, under an inert gas atmosphere (e.g., argon or nitrogen), and protected from light.[1] When preparing solutions, use deoxygenated buffers and prepare fresh solutions immediately before use. Avoid repeated freeze-thaw cycles.
Q5: What is the optimal pH for reacting the aldehyde and maleimide groups of this compound?
A: The two reactive groups have different optimal pH ranges for their respective conjugation reactions.
-
Maleimide-thiol reaction: The optimal pH range is typically 6.5-7.5. Below pH 6.5, the reaction rate slows considerably.
-
Aldehyde-amine reaction (reductive amination): This reaction is often carried out at a pH between 5.5 and 9.5. A slightly acidic pH can favor the selective reaction with the N-terminal α-amine over the ε-amines of lysine residues.
For sequential conjugations, it is important to consider the stability of the first conjugate bond under the pH conditions of the second reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation to amine-containing molecule | Oxidation of the aldehyde group. | - Ensure this compound has been stored properly (at -20°C, under inert gas, protected from light).- Use freshly prepared solutions of the linker.- Perform a quality control check to quantify the active aldehyde content (see Experimental Protocols). |
| Suboptimal pH for reductive amination. | - Verify the pH of your reaction buffer. For N-terminal modification, a pH of 5.5-7.0 is often optimal. For lysine modification, a pH of 7.0-9.5 may be required. | |
| Inactive reducing agent. | - Use a fresh stock of the reducing agent (e.g., sodium cyanoborohydride). These reagents can be moisture-sensitive. | |
| Presence of primary amines in the buffer. | - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the aldehyde. Use non-amine-containing buffers like PBS, HEPES, or MES. | |
| Low or no conjugation to thiol-containing molecule | Hydrolysis of the maleimide group. | - The maleimide ring can open via hydrolysis, especially at pH values above 7.5. Perform the conjugation at a pH between 6.5 and 7.5. |
| Oxidation of thiol groups on the target molecule. | - Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure your protein's thiol groups are in a reduced state. Consider pre-treating your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). | |
| Formation of aggregates after conjugation | High degree of PEGylation. | - Optimize the molar ratio of this compound to your target molecule to control the number of PEG chains attached. |
| Non-specific interactions. | - Ensure adequate purification of the conjugate to remove unreacted crosslinker and byproducts. Size exclusion chromatography is often effective. |
Data Presentation
Stability of Functional Groups in PEG Linkers
| Condition | Maleimide Group Stability | Aldehyde Group Stability | Recommendations |
| pH | Stable at pH < 6.5. Rate of hydrolysis increases significantly above pH 7.5. | Generally more stable at slightly acidic to neutral pH. | For sequential conjugations, it is often advisable to perform the maleimide-thiol reaction first at pH 6.5-7.5, followed by the aldehyde-amine reaction. |
| Temperature | Increased temperature accelerates hydrolysis at any given pH. | Susceptible to degradation at elevated temperatures. | Store stock solutions at -20°C. Perform conjugation reactions at room temperature or 4°C. Avoid heating. |
| Buffers | Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) until the maleimide reaction is complete. | Avoid buffers containing primary amines (e.g., Tris, glycine). | Use non-reactive buffers such as PBS, HEPES, or MES. |
| Oxygen | Not directly sensitive, but the target thiol groups are. | Highly sensitive to oxidation. | Use deoxygenated buffers and store the solid reagent and stock solutions under an inert gas (argon or nitrogen). |
Experimental Protocols
Protocol 1: Quantification of Aldehyde Groups by HPLC with DNPH Derivatization
This protocol allows for the quantification of active aldehyde groups in a this compound sample. It is based on the reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected by HPLC with a UV detector.
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Hydrochloric acid (HCl)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde) for calibration curve
-
HPLC system with a C18 column and UV detector (360 nm)
Procedure:
-
Preparation of DNPH Reagent: Prepare a solution of DNPH in acetonitrile and acidic water.
-
Derivatization of Sample and Standards:
-
Accurately weigh a small amount of your this compound and dissolve it in a known volume of acetonitrile.
-
Prepare a series of aldehyde standards of known concentrations.
-
To a known volume of the sample and each standard, add an excess of the DNPH reagent.
-
Allow the reaction to proceed in a sealed vial at room temperature for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
-
HPLC Analysis:
-
Inject the derivatized sample and standards onto the HPLC system.
-
Use a suitable gradient of acetonitrile and water to separate the DNPH-derivatized compounds.
-
Monitor the elution at 360 nm.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the DNPH-derivatized aldehyde standards against their known concentrations.
-
Determine the concentration of the DNPH derivative of the aldehyde from your this compound sample using the calibration curve.
-
Calculate the percentage of active aldehyde in your this compound sample based on its initial concentration and molecular weight.
-
Mandatory Visualizations
References
Impact of buffer components on Mal-PEG12-CHO reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mal-PEG12-CHO linkers. The information provided addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation step with this compound?
A1: The optimal pH for the reaction between the maleimide group of the linker and a thiol (e.g., a cysteine residue on a protein) is between 6.5 and 7.5.[1][2][3] This pH range offers a good compromise between the reaction rate and selectivity for thiols over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: How does pH affect the stability of the maleimide group?
A2: The maleimide group is susceptible to hydrolysis, especially at alkaline pH. Above pH 7.5, the rate of hydrolysis to a non-reactive maleamic acid increases significantly, which will reduce the yield of your desired conjugate. Therefore, it is crucial to maintain the pH within the recommended range of 6.5-7.5 during the maleimide-thiol reaction.
Q3: Can I use phosphate-buffered saline (PBS) for my reaction?
A3: Yes, phosphate-buffered saline (PBS) at a pH of 7.0-7.5 is a commonly recommended buffer for maleimide-thiol conjugations. Other suitable buffers include Tris and HEPES, also within the 10-100 mM concentration range and at a pH of 7.0-7.5. It is critical to use buffers that are free of thiols.
Q4: I am using a bifunctional this compound linker. What is the recommended pH for the aldehyde reaction with an amine?
A4: For the reaction of the aldehyde group with an N-terminal amine, a pH range of 5.0 to 6.5 is recommended. This slightly acidic condition favors the reaction with the α-amine at the N-terminus. At higher pH values (above 9.5), the aldehyde group can also react with the epsilon-amino group of lysine residues, leading to less specific conjugation.
Q5: Can I perform the maleimide-thiol and aldehyde-amine reactions simultaneously in a one-pot setup?
A5: While a one-pot reaction is possible, a sequential, two-step approach is generally recommended to ensure specificity and optimal yield for each reaction. The differing optimal pH ranges for the maleimide-thiol (pH 6.5-7.5) and N-terminal aldehyde-amine (pH 5.0-6.5) reactions make a one-pot approach challenging to optimize. A two-step protocol allows for precise control of the reaction conditions for each conjugation step.
Q6: My protein has disulfide bonds. How should I prepare it for conjugation with this compound?
A6: Maleimides react with free sulfhydryl groups (-SH), not disulfide bonds (S-S). Therefore, you must first reduce the disulfide bonds to free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent because it is effective over a broad pH range and, unlike DTT, it does not contain a thiol group and does not need to be removed before the maleimide conjugation step. A 10-100 fold molar excess of TCEP is typically used.
Q7: What are some common components to avoid in my reaction buffer?
A7: Your reaction buffer should be free of primary and secondary amines (e.g., Tris or glycine if you are targeting a specific amine) and thiols (e.g., dithiothreitol or β-mercaptoethanol) as they will compete with your target molecules for reaction with the maleimide and aldehyde groups. Also, include a chelating agent like EDTA (1-5 mM) to prevent the oxidation of free thiols, which can be catalyzed by metal ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction buffer is outside the optimal range for the maleimide-thiol reaction (6.5-7.5). | Verify and adjust the pH of your reaction buffer to be within the 6.5-7.5 range. |
| Hydrolysis of Maleimide: The maleimide group on the linker has hydrolyzed due to high pH or prolonged storage in aqueous solution. | Prepare fresh solutions of the this compound linker immediately before use. Avoid storing the linker in aqueous buffers. | |
| Oxidation of Thiols: The free sulfhydryl groups on your protein have re-oxidized to form disulfide bonds. | Degas your buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to your reaction buffer. | |
| Insufficient Molar Excess of Linker: The molar ratio of the this compound linker to the thiol-containing molecule is too low. | Increase the molar excess of the linker. A 10-20 fold molar excess is a common starting point for protein labeling. | |
| Non-specific Conjugation | Reaction with Amines: The maleimide group is reacting with primary amines (e.g., lysine residues) in addition to thiols. | Ensure the reaction pH does not exceed 7.5. At pH 7.0, the reaction with thiols is significantly faster than with amines. |
| Aldehyde reacting with Lysine: The aldehyde group is reacting with lysine residues instead of the intended N-terminal amine. | Perform the aldehyde-amine reaction at a pH between 5.0 and 6.5 to favor reaction with the N-terminus. | |
| Precipitation During Reaction | Poor Solubility of Linker: The this compound linker has poor solubility in the aqueous buffer. | The this compound linker is generally soluble in aqueous solutions, but if precipitation occurs, you can dissolve it in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture. |
| Instability of the Conjugate | Retro-Michael Reaction: The thioether bond formed between the maleimide and thiol is reversible under certain conditions. | After the conjugation, consider hydrolyzing the succinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Thiol-Containing Protein and an Amine-Containing Molecule using this compound
This protocol outlines a sequential approach, first reacting the maleimide group with a thiol on a protein, followed by the reaction of the aldehyde group with an amine-containing molecule.
Step 1: Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Dissolve your thiol-containing protein in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2).
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in the reaction buffer to a known concentration.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound linker to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.
-
-
Purification:
-
Remove the excess unreacted linker using a desalting column or dialysis, exchanging the buffer to the one required for the next step (e.g., 100 mM MES buffer, 150 mM NaCl, pH 5.5).
-
Step 2: Aldehyde-Amine Conjugation (Reductive Amination)
-
Reaction Setup:
-
To the purified protein-PEG-CHO conjugate, add the amine-containing molecule.
-
-
Reductive Amination:
-
Add a reducing agent such as sodium cyanoborohydride (NaCNBH₃) to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove excess reagents.
-
Visualizations
Caption: Two-step experimental workflow for this compound conjugation.
References
Technical Support Center: Optimizing Conjugation with Mal-PEG12-CHO
Welcome to the technical support center for Mal-PEG12-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation time and temperature for successful conjugation reactions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2][3] This range offers a good compromise between the reaction rate and the stability of the maleimide group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1][2] Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, at pH values above 7.5, the maleimide group can start to react with amines, such as the side chain of lysine residues, leading to a loss of selectivity.
Q2: What is a good starting molar ratio of this compound to my thiol-containing molecule?
A2: A common starting point is a 10- to 20-fold molar excess of the maleimide-PEG reagent to the thiol-containing molecule. However, the optimal ratio is highly dependent on the specific properties of the molecule being conjugated, such as its size and the accessibility of the thiol group. For smaller molecules like peptides, a lower excess (e.g., 2:1 maleimide to thiol) may be sufficient, whereas for larger, more complex molecules like antibodies or nanoparticles, a higher excess (e.g., 5:1 or greater) might be necessary to overcome steric hindrance. It is always recommended to perform small-scale optimization experiments with varying molar ratios to determine the best conditions for your specific application.
Q3: What are the recommended incubation time and temperature for the conjugation reaction?
A3: The incubation time and temperature are interdependent. A common protocol is to incubate the reaction mixture for 2 to 4 hours at room temperature. Alternatively, the reaction can be carried out overnight at 4°C. The lower temperature can be beneficial for sensitive proteins and can also help to minimize side reactions like maleimide hydrolysis. For specific applications, shorter incubation times of 30 minutes to 2 hours at room temperature have also been reported to be effective. Optimization of both time and temperature is crucial to maximize conjugation efficiency while preserving the integrity of the biomolecule.
Q4: How can I prevent the maleimide group on this compound from hydrolyzing during my experiment?
A4: Maleimide hydrolysis is a primary concern, especially in aqueous buffers at neutral to alkaline pH. To minimize hydrolysis, it is crucial to prepare aqueous solutions of this compound immediately before use. If a stock solution is required, it should be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C. When adding the maleimide-PEG to the reaction, ensure it is introduced to a buffer within the optimal pH range of 6.5-7.5.
Q5: My protein's cysteine residues are involved in disulfide bonds. How can I make them available for conjugation?
A5: If the target thiol groups are present as disulfide bonds, they must be reduced prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often the reducing agent of choice because it is effective over a wide pH range and does not contain a thiol group itself, meaning it does not need to be removed before adding the maleimide reagent. Dithiothreitol (DTT) is another common reducing agent, but any excess must be removed before adding the this compound, as it will compete for reaction with the maleimide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide ring has opened due to exposure to alkaline pH or prolonged storage in aqueous buffer. | Prepare this compound solutions fresh in an anhydrous solvent (DMSO, DMF) and add to the reaction buffer (pH 6.5-7.5) immediately before use. |
| Thiol Oxidation: Free sulfhydryl groups on the target molecule have oxidized to form disulfide bonds. | Degas buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. If necessary, reduce disulfide bonds with TCEP prior to conjugation. | |
| Incorrect Stoichiometry: The molar ratio of this compound to the target molecule is not optimal. | Perform a titration experiment with varying molar excess of this compound (e.g., 5:1, 10:1, 20:1) to find the optimal ratio for your specific molecule. | |
| Poor Reproducibility | Inconsistent Reagent Preparation: Variability in the preparation of this compound stock solutions or the target molecule. | Standardize protocols for reagent preparation, including solvent, concentration, and storage conditions. Always use freshly prepared reagents when possible. |
| Fluctuations in Reaction Conditions: Minor changes in pH, temperature, or incubation time between experiments. | Carefully control and monitor the pH of the reaction buffer. Use a temperature-controlled incubator or water bath. Standardize the incubation time. | |
| Presence of Side Products | Reaction with Amines: The reaction pH was too high ( > 7.5), leading to conjugation at lysine residues. | Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols. |
| Thiazine Rearrangement: For peptides with an N-terminal cysteine, a rearrangement of the succinimidyl thioether linkage can occur, especially at basic pH. | If working with an N-terminal cysteine-containing peptide, maintain the pH at the lower end of the optimal range (around 6.5-7.0) and consider shorter incubation times. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Preparation of the Protein Solution:
-
Dissolve the thiol-containing protein in a suitable degassed buffer at a pH of 6.5-7.5 (e.g., 100 mM phosphate buffer, 5 mM EDTA).
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides.
-
-
Preparation of this compound Solution:
-
Immediately before use, dissolve this compound in an anhydrous solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect from light if any of the components are light-sensitive.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Characterization:
-
Characterize the purified conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry (LC-MS), or HPLC.
-
Protocol 2: Optimization of Molar Ratio
-
Set up a series of small-scale reactions with varying molar ratios of this compound to the target molecule (e.g., 2:1, 5:1, 10:1, 20:1).
-
Keep all other reaction parameters (protein concentration, pH, temperature, incubation time) constant across all reactions.
-
After the incubation period, quench the reaction (optional, e.g., by adding a small molecule thiol like cysteine).
-
Analyze the reaction products from each ratio by a suitable method (e.g., SDS-PAGE or LC-MS) to determine the ratio that yields the highest conjugation efficiency with minimal side products.
Visualizations
Caption: Workflow for Maleimide-Thiol Conjugation.
Caption: Troubleshooting Logic for Low Conjugation Efficiency.
References
Issues with Mal-PEG12-CHO solubility in aqueous buffers
Welcome to the Technical Support Center for Mal-PEG12-CHO. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a focus on solubility in aqueous buffers.
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Causes and Solutions:
-
Low Temperature: The dissolution of PEGylated compounds can be slow at room temperature or colder.
-
Solution: Gently warm the solution to 37°C. Mild heating can significantly improve the dissolution rate of PEGs.[1] Avoid excessive heat, which could degrade the maleimide group.
-
-
Insufficient Mixing: The compound may require more energy to dissolve completely.
-
Solution: Vortex the solution for 1-2 minutes or sonicate for a brief period. Ensure the entire solid material is in contact with the solvent.
-
-
High Concentration: You may be exceeding the solubility limit of this compound in your specific buffer.
-
Solution: Try dissolving a smaller amount of the compound or increasing the volume of the buffer. While generally water-soluble, concentrations should be kept reasonable, for instance, starting with stock solutions around 10-20 mg/mL.[2]
-
-
Buffer Composition: Certain buffer salts or a high ionic strength might negatively impact solubility.
-
Solution: If possible, try dissolving the compound in deionized water first to create a concentrated stock solution, and then dilute it into your desired buffer.
-
-
Use of a Co-solvent: For very high concentrations or difficult-to-dissolve batches, a small amount of a water-miscible organic solvent can be used.
-
Solution: Prepare a concentrated stock solution in dry (anhydrous) DMSO or DMF.[3] Then, add this stock solution dropwise to your aqueous buffer while vortexing to avoid precipitation. Ensure the final concentration of the organic solvent is low enough not to affect your downstream application.
-
Issue 2: My conjugation reaction has a low yield.
Possible Causes and Solutions:
-
Hydrolysis of Maleimide Group: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[4][5] Once hydrolyzed, it can no longer react with thiol groups.
-
Solution 1: Always prepare aqueous solutions of this compound immediately before use. Do not store it in aqueous buffers. For long-term storage, keep it as a dry solid at -20°C or dissolved in a dry, water-miscible solvent like DMSO or DMF.
-
Solution 2: Control the pH of your reaction buffer. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5. This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide group.
-
-
Presence of Competing Nucleophiles: Buffers containing primary or secondary amines (e.g., Tris or glycine) or other free thiols (e.g., DTT) will compete with your target molecule for the maleimide group.
-
Solution: Use non-amine and thiol-free buffers such as PBS (Phosphate-Buffered Saline) or MES (2-(N-morpholino)ethanesulfonic acid).
-
-
Incorrect Stoichiometry: The molar ratio of this compound to your thiol-containing molecule may not be optimal.
-
Solution: An excess of the maleimide reagent is often used to drive the reaction. A 10-20 fold molar excess is a common starting point for labeling proteins. However, this should be optimized for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound? A1: this compound should be stored as a solid at -20°C, protected from moisture. For solution storage, dissolve in a dry, water-miscible solvent such as DMSO or DMF and store at -20°C. Aqueous solutions are not recommended for storage due to the risk of hydrolysis of the maleimide group.
Q2: In which solvents is this compound soluble? A2: Due to the hydrophilic PEG spacer, this compound is soluble in water and other polar solvents like ethanol, chloroform, and DMSO.
Q3: What is the optimal pH for reacting this compound with a thiol-containing molecule? A3: The optimal pH range is 6.5-7.5. Below pH 6.5, the reaction rate decreases. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with amines can occur.
Q4: How can I confirm that the maleimide group on my this compound is still active? A4: You can quantify the number of active maleimide groups using a reverse reaction with a known excess of a thiol-containing compound like glutathione or cysteine, followed by quantifying the remaining unreacted thiol using Ellman's reagent (DTNB) or 4,4'-dithiodipyridine (4,4'-DTDP).
Q5: Can I use buffers like Tris or glycine for my conjugation reaction? A5: No, these buffers contain primary amines that will react with the maleimide group, competing with your thiol-containing molecule and reducing the efficiency of your desired conjugation. Use non-amine buffers like PBS, MES, or HEPES.
Quantitative Data
The solubility of PEGylated compounds can vary based on the specific PEG length, the nature of the end groups, buffer composition, pH, and temperature. The following table provides a summary of expected solubility for Mal-PEG compounds based on available data.
| Solvent/Buffer | pH | Temperature (°C) | Expected Solubility (mg/mL) | Notes |
| Water | ~7.0 | 20-25 | >10 | Soluble in regular aqueous solutions. |
| Warm Water | ~7.0 | ~37 | >10 | Solubility can be enhanced with mild heating. |
| PBS (Phosphate-Buffered Saline) | 7.4 | 20-25 | >10 | Commonly used buffer for conjugation. Ensure it is thiol-free. |
| MES | 6.0-6.5 | 20-25 | >10 | Recommended for reactions where a lower pH is needed to maintain protein stability. |
| DMSO (Dimethyl sulfoxide) | N/A | 20-25 | High | Suitable for preparing concentrated stock solutions. |
| DMF (Dimethylformamide) | N/A | 20-25 | High | Another option for preparing concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes how to prepare a stock solution of this compound for use in aqueous conjugation reactions.
Materials:
-
This compound solid
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Syringe with a needle
-
Septum-capped vial
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, add a calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-20 mg/mL).
-
Seal the vial with a septum cap.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C under an inert gas like argon or nitrogen to minimize air exposure and moisture contamination.
-
When needed, use a syringe to withdraw the required volume through the septum.
Protocol 2: General Procedure for Conjugation to a Thiol-Containing Protein
This protocol provides a general workflow for the conjugation of this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound stock solution (from Protocol 1)
-
Reaction Buffer: Thiol- and amine-free buffer, e.g., PBS (20mM sodium phosphate, 150mM NaCl, pH 7.2)
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) if disulfide bonds need to be reduced.
-
Quenching solution: e.g., 1 M cysteine or 2-mercaptoethanol
-
Purification system: e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add TCEP to a final concentration of 5-50 mM and incubate at room temperature for 30-60 minutes.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold molar excess over the protein).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like cysteine to the reaction mixture.
-
Purification: Purify the resulting conjugate to remove excess this compound and other small molecules. This is typically done using Size Exclusion Chromatography (SEC) or dialysis.
Visualizations
Caption: A typical experimental workflow for protein conjugation using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mal-PEG12-alcohol, 58914-60-6 | BroadPharm [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Mal-PEG12-CHO vs NHS-ester PEG linkers for amine conjugation
A Comprehensive Comparison of Mal-PEG12-CHO and NHS-ester PEG Linkers for Amine Conjugation
For researchers, scientists, and drug development professionals engaged in the covalent modification of proteins, peptides, and other biomolecules, the choice of linker chemistry is a critical determinant of the conjugate's ultimate performance and homogeneity. This guide provides an in-depth, objective comparison of two prevalent amine-reactive PEGylation reagents: this compound and NHS-ester PEG linkers. By examining their reaction mechanisms, performance metrics, and experimental protocols, this document aims to equip researchers with the necessary information to make an informed decision for their specific bioconjugation needs.
Introduction to Amine-Reactive PEG Linkers
Polyethylene glycol (PEG) linkers are widely utilized to enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulatory half-life, and reducing immunogenicity. The functional group at the terminus of the PEG chain dictates its reactivity and specificity. This guide focuses on the comparison of two distinct amine-reactive chemistries: the aldehyde group in this compound and the N-hydroxysuccinimide (NHS) ester in NHS-ester PEG linkers. Both target primary amines, such as the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins. However, their mechanisms of action, reaction conditions, and the resulting linkages differ significantly, impacting the characteristics of the final bioconjugate.
Reaction Mechanisms
The fundamental difference between this compound and NHS-ester PEG linkers lies in their chemical pathways for amine conjugation.
This compound: Reductive Amination
The aldehyde group (-CHO) of this compound reacts with primary amines in a two-step process known as reductive amination.
-
Schiff Base Formation: The aldehyde first reacts with a primary amine to form an imine, also known as a Schiff base. This reaction is reversible.
-
Reduction: The intermediate Schiff base is then reduced to a stable secondary amine linkage using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN).
This two-step mechanism allows for greater control over the conjugation reaction, particularly in achieving site-specificity.
NHS-ester PEG: Acylation
NHS-ester PEG linkers react with primary amines through a direct acylation mechanism. The amine nucleophile attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is typically efficient at neutral to slightly alkaline pH.
Performance Comparison: this compound vs. NHS-ester PEG
The choice between these two linkers often depends on the desired level of specificity, reaction efficiency, and the stability of the final product.
| Feature | This compound (Reductive Amination) | NHS-ester PEG (Acylation) |
| Primary Target | N-terminal α-amine, Lysine ε-amines | Lysine ε-amines, N-terminal α-amine |
| Reaction Type | Reductive Amination | Acylation |
| Resulting Linkage | Secondary Amine | Amide |
| Specificity | Higher potential for N-terminal selectivity under controlled pH (5-8) | Generally non-selective, targets all accessible primary amines |
| Reaction pH | Typically acidic to neutral (pH 5-8) | Typically neutral to slightly basic (pH 7.2-9.0) |
| Key Advantage | Greater control over site-specificity, leading to more homogeneous conjugates | High reactivity and a straightforward, single-step protocol |
| Key Disadvantage | Requires a reducing agent and can have slower reaction kinetics | Prone to hydrolysis in aqueous solutions, which can lead to heterogeneous products and reduced efficiency |
| Linkage Stability | Highly stable secondary amine | Highly stable amide bond[1][2][3] |
| Reagent Stability | Aldehyde group is relatively stable in aqueous buffers | NHS-ester is highly susceptible to hydrolysis, which competes with the aminolysis reaction[4] |
Quantitative Performance Data
| Performance Metric | This compound (Reductive Amination) | NHS-ester PEG (Acylation) |
| Typical Molar Excess | 5-20 fold | 10-50 fold[5] |
| Reaction Time | 2-24 hours | 30-60 minutes at room temperature, or 2 hours on ice |
| Conjugation Efficiency/Yield | Can be very high; one study reported a ~500% increase in yield for carbohydrate-protein conjugation with an optimized protocol. Reductive amination has been shown to have a 3-4 times greater maximum reaction rate (Vmax) per amine compared to NHS chemistry with similar PEG linkers. | Efficiency can be variable and is dependent on factors like protein concentration and linker stability. A 20-fold molar excess typically results in 4-6 PEGs per antibody. |
| Impact on Biological Activity | Site-specific N-terminal conjugation has been shown to result in significantly higher receptor binding affinity compared to random lysine conjugation with NHS esters. | Random conjugation to lysine residues can potentially lead to a greater loss of biological activity if these residues are critical for function. |
Experimental Protocols
General Protocol for Amine Conjugation with this compound (Reductive Amination)
This protocol describes the conjugation of an aldehyde-reactive PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., MES or HEPES at pH 6.0-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reducing agent stock solution (e.g., 1 M Sodium Cyanoborohydride in 10 mM NaOH)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns or dialysis cassettes for purification
Methodology:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH for conjugation.
-
Reagent Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction: a. Add the desired molar excess of the this compound solution to the protein solution. b. Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typical. c. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quenching (Optional): Add the quenching buffer to consume any unreacted aldehyde groups.
-
Purification: Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
General Protocol for Amine Conjugation with NHS-ester PEG
This protocol targets all accessible primary amines on a protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., SEC or dialysis)
Methodology:
-
Buffer Exchange: Transfer the protein into the reaction buffer at a concentration of 2-10 mg/mL.
-
Reagent Preparation: NHS-ester PEGs are moisture-sensitive. Weigh the required amount in a dry environment and dissolve it in a dry, water-miscible solvent like DMSO or DMF immediately before adding it to the aqueous protein solution.
-
Conjugation Reaction: Add the desired molar excess of the NHS-ester PEG solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: React for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quenching: Add the quenching buffer to consume any unreacted NHS-ester PEG.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis.
Logical Decision Workflow
The selection between this compound and NHS-ester PEG should be guided by the specific goals of the research and the desired attributes of the final bioconjugate.
Conclusion
Both this compound and NHS-ester PEG are effective reagents for the PEGylation of biomolecules through amine conjugation. The choice between them is a strategic one with significant implications for the final product's characteristics.
-
This compound is the preferred choice when site-specificity and product homogeneity are paramount . The reductive amination chemistry, although requiring an additional reduction step, offers greater control, particularly for targeting the N-terminus, which can be crucial for preserving the biological activity of the protein.
-
NHS-ester PEG remains a viable and widely used option when rapid and efficient PEGylation is the primary goal, and a degree of product heterogeneity is acceptable . Its high reactivity and simpler protocol make it a workhorse for general protein modification.
Ultimately, the optimal choice will depend on a careful consideration of the specific protein, the desired characteristics of the final conjugate, and the downstream application.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to Mal-PEG12-CHO and Other Heterobifunctional Linkers in Bioconjugation
In the rapidly evolving field of bioconjugation, the choice of a linker molecule is critical to the success of creating stable and functional conjugates for therapeutic and diagnostic applications. This guide provides a detailed comparison of Mal-PEG12-CHO, a popular heterobifunctional linker, with other commonly used linkers. We will delve into their chemical properties, reaction efficiencies, and stability, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection process.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers possess two different reactive groups, enabling the sequential conjugation of two different biomolecules. This compound incorporates a maleimide group, which reacts specifically with sulfhydryl groups (thiols) on cysteine residues, and an aldehyde group, which can react with hydrazide or aminooxy groups. The 12-unit polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and minimizes immunogenicity.
This guide will compare this compound with other classes of linkers, including those with different reactive moieties and spacer arms, to provide a comprehensive overview of the available options.
Comparative Analysis of Linker Chemistries
The performance of a heterobifunctional linker is largely dictated by its reactive ends and the nature of its spacer. Below, we compare the key characteristics of this compound with other widely used linkers.
Table 1: Comparison of Common Heterobifunctional Linker Properties
| Linker Type | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer | Key Features | Common Applications |
| This compound | Maleimide (Thiols, e.g., Cysteine) | Aldehyde (Hydrazides, Aminooxy) | PEG12 | High solubility, low immunogenicity, flexible spacer. | Antibody-Drug Conjugates (ADCs), protein-peptide conjugation, surface modification. |
| SMCC | Maleimide (Thiols) | NHS Ester (Amines, e.g., Lysine) | Cyclohexane (non-cleavable) | Rigid spacer, good stability. | ADCs, immunotoxin construction. |
| SPDP | NHS Ester (Amines) | Pyridyldithiol (Thiols) | Propionate (cleavable) | Forms a cleavable disulfide bond. | Reversible conjugation, drug delivery. |
| DBCO-PEG4-NHS | NHS Ester (Amines) | DBCO (Azides) | PEG4 | Copper-free click chemistry, high specificity. | Bioorthogonal labeling, live cell imaging. |
Performance Data and Experimental Considerations
The choice of linker significantly impacts the stability and in vivo performance of a bioconjugate. A critical aspect of maleimide-based linkers is the stability of the maleimide-thiol bond.
Maleimide-Thiol Conjugate Stability
While the reaction of a maleimide with a thiol is efficient and specific, the resulting thiosuccinimide ring can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate. This is particularly relevant in the context of ADCs, where linker stability is paramount for delivering the payload to the target site.
Table 2: Comparative Stability of Maleimide-Thiol Conjugates
| Conjugate Type | Condition | Half-life (t½) | Reference |
| Thiosuccinimide (from Maleimide) | Human Plasma | ~100 hours | |
| Hydrolyzed Thiosuccinimide | Human Plasma | Stable |
It's important to note that the stability of the maleimide-thiol linkage can be enhanced through hydrolysis of the thiosuccinimide ring, a process that is often performed as a post-conjugation step.
Aldehyde-Hydrazide/Aminooxy Conjugation
The aldehyde group of this compound offers an alternative to the more common NHS ester chemistry for modifying a second biomolecule. This reaction forms a stable hydrazone or oxime bond.
Table 3: Comparison of Conjugation Reaction Efficiencies
| Reaction Type | pH Range | Reaction Time | Bond Stability | Key Advantages |
| Aldehyde-Hydrazide | 5.0 - 7.0 | 1 - 4 hours | Stable hydrazone | Specific, stable bond. |
| Aldehyde-Aminooxy | 4.0 - 6.0 | 1 - 2 hours | Highly stable oxime | More stable than hydrazone. |
| NHS Ester-Amine | 7.0 - 8.5 | 0.5 - 2 hours | Amide bond | Fast reaction, but can have side reactions (hydrolysis). |
| Maleimide-Thiol | 6.5 - 7.5 | < 1 hour | Thiosuccinimide (can be unstable) | Highly specific for thiols. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using this compound.
Protocol 1: Two-Step Protein-Peptide Conjugation using this compound
This protocol describes the conjugation of a thiol-containing protein (Protein-SH) to a hydrazide-modified peptide (Peptide-NHNH2).
Workflow for Protein-Peptide Conjugation
Caption: Two-step conjugation workflow using this compound.
Materials:
-
Protein-SH (e.g., a cysteine-containing antibody fragment) in PBS, pH 7.2.
-
This compound dissolved in DMSO.
-
Hydrazide-modified peptide in a suitable buffer.
-
Reaction buffer: Phosphate buffer, pH 6.5.
-
Quenching reagent: L-cysteine.
Procedure:
-
Step 1: Reaction of Protein-SH with this compound
-
Dissolve Protein-SH in the reaction buffer at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of this compound to the protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove excess linker by size-exclusion chromatography.
-
-
Step 2: Conjugation with Hydrazide-Peptide
-
To the purified Protein-S-Mal-PEG12-CHO, add a 5-fold molar excess of the hydrazide-modified peptide.
-
Adjust the pH of the reaction mixture to 5.5.
-
Incubate for 2-4 hours at room temperature.
-
The final conjugate can be purified by chromatography.
-
Logical Framework for Linker Selection
The selection of an appropriate linker is a multi-parameter decision process. The following diagram illustrates a logical workflow for choosing a linker based on key project requirements.
Caption: Decision tree for selecting a heterobifunctional linker.
Conclusion
This compound stands out as a versatile and effective heterobifunctional linker, particularly in applications where aqueous solubility, reduced immunogenicity, and a flexible spacer are desired. Its maleimide and aldehyde reactive groups offer specific and efficient conjugation chemistries.
The choice between this compound and other linkers like SMCC, SPDP, or those for click chemistry will ultimately depend on the specific requirements of the bioconjugation project. Factors such as the nature of the biomolecules, the need for cleavability, and the desired in vivo stability of the final conjugate must be carefully considered. The data and protocols presented in this guide aim to provide a solid foundation for making an informed decision, leading to the successful development of novel bioconjugates.
Stability of Mal-PEG12-CHO linkage compared to other crosslinkers
A Comparative Guide to the Stability of Mal-PEG12-CHO and Other Crosslinkers for Bioconjugation
In the realm of bioconjugation for drug development and research, the stability of the chemical linkage between a biomolecule and a payload is paramount. An unstable linker can lead to premature release of the payload, resulting in off-target toxicity and reduced therapeutic efficacy. This guide provides a detailed comparison of the stability of the this compound crosslinker with other common crosslinking chemistries, supported by experimental data and detailed protocols. The this compound linker is a heterobifunctional crosslinker featuring a maleimide group for reaction with thiols (e.g., from cysteine residues) and an aldehyde group for reaction with hydrazides or aminooxy groups, forming a hydrazone or oxime linkage, respectively.
Comparative Stability of Key Linkages
The stability of a bioconjugate is dictated by the lability of the chemical bond connecting the different components. For the this compound linker, two distinct linkages are formed: a maleimide-thiol adduct and a hydrazone or oxime bond. The overall stability of the conjugate will be determined by the weaker of these two links under physiological conditions.
Maleimide-Thiol Linkage Stability
The maleimide group reacts with thiol groups via a Michael addition to form a thiosuccinimide adduct. While widely used, this linkage is known to be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular cytoplasm and blood plasma.[1][2] This can lead to the exchange of the payload to other thiol-containing molecules.
A competing reaction that confers stability is the hydrolysis of the thiosuccinimide ring to a succinamic acid derivative.[3][4] This ring-opened form is no longer susceptible to the retro-Michael reaction and is therefore significantly more stable.[3] The rate of this hydrolysis is dependent on the substituent on the maleimide nitrogen. N-aryl maleimides, for instance, exhibit much faster hydrolysis and consequently form more stable conjugates compared to N-alkyl maleimides.
Hydrazone and Oxime Linkage Stability
The aldehyde group of the this compound linker can react with a hydrazide to form a hydrazone linkage or with an aminooxy group to form an oxime linkage. Both are formed by condensation reactions. However, their stability profiles are markedly different. Oxime linkages are generally much more stable towards hydrolysis than hydrazone linkages. The hydrolytic stability of both is pH-dependent, with increased rates of cleavage under acidic conditions. This property can be exploited for pH-triggered drug release in acidic tumor microenvironments or within endosomes/lysosomes.
Quantitative Stability Data
The following tables summarize the stability of the different linkages under various conditions, with data compiled from studies on model systems.
Table 1: Stability of Maleimide-Thiol Adducts
| Linkage Type | Condition | Half-life (t½) | Reference(s) |
| N-ethylmaleimide-thiol adduct | 10 mM Glutathione, pH 7.4, 37°C | 20 - 80 hours | |
| N-aryl maleimide-thiol adduct | Hydrolyzed form in vitro | > 2 years | |
| Maleimide-thiol adduct (unhydrolyzed) | Mouse serum | 60-70% deconjugation over 200h | |
| Maleimide-thiol adduct (hydrolyzed) | Mouse serum | 90-100% conjugation over 200h |
Table 2: Comparative Stability of Hydrazone and Oxime Linkages
| Linkage Type | Condition | Half-life (t½) | Reference(s) |
| Methylhydrazone | pD 7.0 | ~1.5 hours | |
| Acetylhydrazone | pD 7.0 | ~2 hours | |
| Semicarbazone | pD 7.0 | ~5 hours | |
| Oxime | pD 7.0 | 25 days | |
| Hydrazone | pH 7.2 | 183 hours | |
| Hydrazone | pH 5.3 | 54 hours |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are outlines of common experimental protocols used to evaluate the stability of the linkages discussed.
Protocol 1: In Vitro Stability of Maleimide-Thiol Linkage in the Presence of Thiols
Objective: To determine the rate of thiol exchange of a maleimide-thiol conjugate.
Methodology:
-
A purified bioconjugate with a maleimide-thiol linkage is incubated in a buffered solution (e.g., PBS, pH 7.4) at 37°C.
-
A competing thiol, typically glutathione (GSH) at a physiologically relevant concentration (e.g., 1-10 mM), is added to the solution.
-
Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
The reaction in the aliquots is quenched, for example, by acidification.
-
The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact conjugate from the deconjugated payload and any thiol-exchanged products.
-
The peak areas are integrated to quantify the percentage of intact conjugate remaining at each time point, and the half-life is calculated.
Protocol 2: Hydrolytic Stability of Hydrazone and Oxime Linkages
Objective: To determine the hydrolytic stability of a hydrazone or oxime linkage at different pH values.
Methodology:
-
The purified conjugate is incubated in a series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0) at a constant temperature (e.g., 37°C).
-
Aliquots are collected at predetermined time intervals.
-
The hydrolysis reaction is monitored by a suitable analytical technique. 1H NMR spectroscopy can be used to follow the appearance of the aldehyde peak from the cleaved linker. Alternatively, if the payload is chromophoric or fluorescent, UV-Vis spectroscopy or fluorescence spectroscopy can be used. HPLC is also a common method for separation and quantification.
-
The percentage of intact conjugate is plotted against time to determine the hydrolysis rate and the half-life at each pH.
Protocol 3: In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo stability and half-life of the intact bioconjugate.
Methodology:
-
The bioconjugate is administered to an animal model (e.g., mice or rats) via a relevant route (e.g., intravenous injection).
-
Blood samples are collected at specific time points (e.g., 5 min, 1h, 6h, 24h, 48h, etc.).
-
Plasma is isolated from the blood samples.
-
The concentration of the intact conjugate in the plasma is quantified using a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA) if an antibody is part of the conjugate.
-
Pharmacokinetic parameters, including the clearance rate and the in vivo half-life of the conjugate, are calculated from the concentration-time data.
Visualizations
Experimental Workflow for Stability Assessment
Caption: General workflows for assessing bioconjugate stability in vitro and in vivo.
Comparative Stability of Linkages
Caption: A qualitative comparison of the stability of different bioconjugation linkages.
Conclusion
The this compound crosslinker offers versatility by providing two distinct reactive handles. The stability of the resulting bioconjugate is a critical consideration. The maleimide-thiol linkage, while widely used, is susceptible to thiol exchange, a liability that can be mitigated by promoting the hydrolysis of the thiosuccinimide ring. For the aldehyde-reactive end, forming an oxime linkage provides substantially greater stability compared to a hydrazone linkage, especially at neutral pH. Therefore, for applications requiring high in vivo stability, conjugation strategies that favor the formation of a hydrolyzed maleimide-thiol adduct and an oxime bond are highly recommended. The choice of the specific crosslinking chemistry should always be guided by empirical stability data generated using relevant in vitro and in vivo models.
References
A Comparative Guide to Bioconjugation: Thiol/Aldehyde Chemistries vs. Click Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work. The method chosen dictates the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective, data-driven comparison between two major classes of bioconjugation reactions: traditional chemistries targeting native functional groups, as exemplified by the functionalities of a Maleimide-PEG12-Aldehyde (Mal-PEG12-CHO) linker, and the bioorthogonal reactions of Click Chemistry .
This document delves into the reaction mechanisms, quantitative performance, and stability of the conjugates formed by each method. Detailed experimental protocols are provided to support practical application, and diagrams are used to clarify complex mechanisms and workflows.
At a Glance: Key Differences in Bioconjugation Strategies
The choice between these chemistries hinges on the specific requirements of the application, such as the need for bioorthogonality, reaction speed, and the stability of the final linkage. While reagents like this compound offer a way to bridge molecules by reacting with common native functional groups (thiols and amines/hydrazides), click chemistry provides a highly specific and efficient alternative by utilizing non-native, mutually reactive groups.
| Feature | Thiol-Maleimide Chemistry | Aldehyde/Carbonyl Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Reaction Type | Michael Addition | Reductive Amination or Oxime/Hydrazone Ligation | Cycloaddition |
| Target Functional Groups | Thiols (e.g., Cysteine) | Amines, Hydrazides, Aminooxy groups | Azide reacts with a terminal or strained alkyne |
| Bioorthogonality | Moderate. Thiols are present endogenously, but their reactivity can be controlled by pH. | Moderate to High. Aldehydes can have some cross-reactivity, but oxime/hydrazone formation is quite specific.[1] | High. Azides and alkynes are generally absent from biological systems.[2][3] |
| Reaction Speed | Fast at neutral pH. | Generally slower, often requiring catalysts (e.g., aniline) or specific pH conditions.[4] | Typically very fast, especially copper-catalyzed (CuAAC) variants.[5] |
| Catalyst Requirement | Catalyst-free. | Often requires a reducing agent (e.g., NaCNBH₃) for reductive amination or an aniline catalyst for oxime formation. | CuAAC requires a copper(I) catalyst; Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is catalyst-free. |
| Stability of Linkage | Thioether bond is stable, but the thiosuccinimide ring can undergo hydrolysis or reverse Michael addition under certain conditions. | Reduced amine bond is very stable; oxime is more stable than hydrazone but can be reversible under acidic conditions. | The resulting triazole ring is exceptionally stable and resistant to hydrolysis and enzymatic cleavage. |
| Common Applications | Antibody-drug conjugates (ADCs), protein labeling, surface functionalization. | PEGylation of proteins, ADC construction. | A broad range of applications from in vitro labeling to in vivo imaging and drug delivery due to high bioorthogonality. |
Reaction Mechanisms and Workflows
Understanding the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting experiments. The following diagrams illustrate the mechanisms for each ligation chemistry.
Thiol-Maleimide Ligation
This reaction proceeds via a Michael addition, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. The reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.
Caption: Mechanism of Thiol-Maleimide Ligation.
Aldehyde-Based Ligation (Oxime Formation)
Aldehydes or ketones can react with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively. Oxime ligation is particularly useful due to the superior stability of the resulting bond compared to hydrazones. The reaction is most efficient at a slightly acidic pH (4-6) and can be catalyzed by aniline.
Caption: Mechanism of Oxime Ligation.
Click Chemistry: CuAAC vs. SPAAC
Click chemistry describes a class of reactions that are rapid, high-yielding, and bioorthogonal. The most prominent example is the azide-alkyne cycloaddition.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) source. It is extremely fast and efficient but requires a metal catalyst, which can be toxic to living cells, limiting its in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne. The ring strain significantly accelerates the reaction with an azide, allowing the cycloaddition to proceed without a catalyst. This makes SPAAC ideal for bioconjugation in living systems.
Caption: Mechanisms of CuAAC and SPAAC Click Chemistry.
Quantitative Performance Comparison
The choice of conjugation chemistry is often dictated by quantitative parameters such as reaction rate and the stability of the resulting conjugate.
Reaction Kinetics
The second-order rate constants provide a measure of how quickly a reaction proceeds at given reactant concentrations. Faster kinetics are often desirable to achieve high yields in a short time with lower concentrations of reagents.
| Bioconjugation Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| Thiol-Maleimide Addition | ~10³ | pH 7.0 |
| Oxime Ligation (aniline-catalyzed) | 1 - 10² | pH 4.6 - 7.0 |
| Trapped-Knoevenagel Ligation | ~0.4 | pH 7.0 |
| CuAAC (Copper-Catalyzed) | 10 - 200 | Aqueous buffer, with Cu(I) ligand |
| SPAAC (Strain-Promoted) | ~1 | Physiological conditions |
Note: Rate constants are approximate and can vary significantly based on the specific reactants, solvent, temperature, and catalyst used.
Linkage Stability
The stability of the covalent bond formed is critical for the long-term performance of the bioconjugate, especially for in vivo applications where it may be exposed to enzymatic degradation or varying pH.
| Linkage | Formed By | Stability Characteristics |
| Thioether (in Thiosuccinimide) | Thiol-Maleimide | Generally stable, but can be susceptible to elimination via a retro-Michael reaction, particularly in the presence of other thiols. The maleimide ring itself can undergo hydrolysis at high pH. |
| Secondary Amine | Reductive Amination | Highly stable; resistant to hydrolysis and enzymatic cleavage. |
| Oxime | Aldehyde + Aminooxy | More stable than hydrazone linkages; generally stable under physiological conditions but can be susceptible to hydrolysis at low pH (<4). |
| 1,2,3-Triazole | Click Chemistry | Exceptionally stable; highly resistant to hydrolysis, enzymatic cleavage, and redox conditions. |
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific biomolecules and reagents.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-activated molecule to a protein containing a free cysteine.
-
Protein Preparation : If the protein's cysteine residues are disulfide-bonded, they must first be reduced. Dissolve the protein in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.2) and add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT). Incubate for 1 hour at room temperature.
-
Removal of Reducing Agent : It is critical to remove the reducing agent before adding the maleimide reagent. Use a desalting column (e.g., Zeba™ Spin Desalting Column) to exchange the protein into a fresh, oxygen-free buffer (e.g., phosphate-buffered saline, pH 6.8-7.2, with 1 mM EDTA).
-
Conjugation Reaction : Dissolve the maleimide-containing reagent (e.g., Mal-PEG-fluorophore) in a compatible solvent like DMSO. Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Quenching (Optional) : To quench any unreacted maleimide, add a small molecule thiol like free cysteine or β-mercaptoethanol to a final concentration of ~10 mM.
-
Purification : Remove excess, unreacted reagents and byproducts by size exclusion chromatography (SEC) or dialysis.
-
Characterization : Confirm conjugation using techniques like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol outlines the labeling of an azide-modified biomolecule with an alkyne-containing probe.
-
Prepare Stock Solutions :
-
Biomolecule-Azide : Prepare a solution of your azide-modified biomolecule (e.g., 50 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne Probe : Prepare a 10 mM stock solution of the alkyne-containing probe in DMSO.
-
Copper(II) Sulfate : Prepare a 20 mM stock solution of CuSO₄ in water.
-
Copper Ligand : Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand (e.g., THPTA) in water/DMSO.
-
Reducing Agent : Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Prepare Catalyst Premix : Shortly before use, mix the CuSO₄ and ligand solutions. A common ratio is 1:2 to 1:5 (copper:ligand).
-
Reaction Assembly : In a microcentrifuge tube, combine the reagents in the following order:
-
Biomolecule-azide solution.
-
Alkyne probe (add to a final concentration of 2-10 fold molar excess over the biomolecule).
-
Copper/Ligand premix (add to a final concentration of ~50-250 µM copper).
-
-
Initiate Reaction : Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst. Mix gently.
-
Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature. Protect from light if using fluorescent probes.
-
Purification : Purify the conjugate using a desalting column, dialysis, or chromatography to remove the copper catalyst and excess reagents.
Choosing the Right Bioconjugation Strategy
The optimal choice of chemistry depends on a careful analysis of the experimental goals and constraints.
Caption: Decision workflow for selecting a bioconjugation method.
-
For In Vivo Applications : The primary concern is biocompatibility. SPAAC is the superior choice as it is bioorthogonal and catalyst-free, avoiding the cytotoxicity associated with the copper catalyst used in CuAAC.
-
For Highest Specificity and Stability : If precise control over the conjugation site is required, the best approach is to introduce an azide or alkyne group at a specific location (e.g., via an unnatural amino acid) and then use Click Chemistry (CuAAC or SPAAC) . The resulting triazole linkage is exceptionally stable.
-
For Fast In Vitro Conjugation : When speed and efficiency are paramount for in vitro work, CuAAC is often the best option due to its extremely fast reaction kinetics.
-
Targeting Native Residues : If the goal is to label a native protein without genetic modification, Thiol-Maleimide chemistry is an excellent choice for targeting accessible cysteine residues. For targeting lysines, other chemistries like NHS-ester reactions are common, while aldehyde-based methods require prior modification of the protein to introduce the aldehyde handle.
References
A Comparative Guide to Validating the Site of Conjugation for Mal-PEG12-CHO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the precise site of conjugation for Maleimide-PEG12-CHO, a thiol-reactive polyethylene glycol (PEG) reagent commonly used in bioconjugation. Accurate determination of the conjugation site is a critical quality attribute for ensuring the homogeneity, stability, and consistent biological activity of the resulting conjugate. This document outlines key experimental protocols and presents a comparative analysis of Mal-PEG12-CHO with alternative thiol-reactive chemistries, supported by experimental data.
Introduction to Thiol-Reactive PEGylation
Covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Maleimide-functionalized PEGs, such as this compound, are popular reagents that specifically react with free sulfhydryl groups of cysteine residues. The validation of the resulting thioether linkage is paramount for the development of well-characterized and reproducible bioconjugates.
Analytical Methodologies for Conjugation Site Validation
The primary techniques for identifying the specific amino acid residue where the PEG moiety is attached are Mass Spectrometry-based peptide mapping and Edman degradation.
Peptide Mapping by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Peptide mapping is the gold-standard for identifying conjugation sites. The strategy involves the enzymatic digestion of the PEGylated protein into smaller peptides, followed by chromatographic separation and mass spectrometric analysis to identify the PEGylated peptide and pinpoint the modified amino acid.
Experimental Protocol: Peptide Mapping of a this compound Conjugate
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the this compound conjugated protein in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM, and incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate native free thiols from those that were conjugated.
-
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column or dialysis.
-
-
Enzymatic Digestion:
-
Add a protease, typically sequencing-grade trypsin, to the protein solution at a protease-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate the digestion mixture at 37°C for 4 to 18 hours.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the peptide digest onto a C18 reversed-phase HPLC column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid (e.g., 0.1%).
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).
-
Utilize collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for peptide fragmentation. Electron-based fragmentation methods like electron transfer dissociation (ETD) or electron-activated dissociation (EAD) can be advantageous for preserving the labile PEG moiety on the peptide backbone.
-
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Mascot, Sequest, or vendor-specific software).
-
Search the MS/MS spectra against the known protein sequence, specifying the mass of the this compound modification on cysteine residues as a variable modification.
-
Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the site of modification. The presence of fragment ions containing the PEG mass shift will confirm the conjugation site.
-
Experimental Workflow for Peptide Mapping
Caption: Workflow for conjugation site validation using peptide mapping.
Edman Degradation
Edman degradation is a classical protein sequencing method that sequentially removes amino acids from the N-terminus of a protein or peptide. While powerful for N-terminal sequencing, its application for validating the site of conjugation has limitations.
Applicability to this compound Conjugation:
-
N-terminal Conjugation: If the PEGylation is expected at the N-terminus, Edman degradation can be a direct method for confirmation. The sequencing will stop at the modified residue, as the PITC chemistry is specific for free N-terminal amines.[1][2][3]
-
Internal Cysteine Conjugation: Edman degradation is not suitable for identifying internal conjugation sites on cysteine residues.[1][2]
Experimental Protocol: N-terminal Edman Degradation
-
Sample Preparation:
-
The PEGylated protein sample must be highly pure and free of any primary amine-containing contaminants (e.g., Tris buffer, free amino acids).
-
The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.
-
-
Automated Sequencing:
-
The sample is loaded into an automated protein sequencer.
-
The Edman degradation chemistry proceeds in cycles:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group under alkaline conditions.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
-
Analysis:
-
The PTH-amino acid is identified by HPLC by comparing its retention time to that of known standards.
-
The cycle is repeated to identify the subsequent amino acids. A halt in the sequencing run at a specific residue indicates a modification at that position.
-
Logical Relationship for Choosing a Validation Method
Caption: Decision tree for selecting a conjugation validation method.
Comparison of Thiol-Reactive Chemistries
While maleimide chemistry is widely used, several alternative thiol-reactive chemistries have been developed to address some of its limitations, particularly the stability of the resulting conjugate. The thiosuccinimide linkage formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, leading to deconjugation.
| Feature | This compound | Next-Generation Maleimides (NGMs) | Thiol-Click Chemistry (e.g., PODS) | Vinyl Sulfones |
| Reaction Mechanism | Michael Addition | Michael Addition & Disulfide Bridging | Nucleophilic Aromatic Substitution | Michael Addition |
| Reaction Kinetics | Fast (minutes to hours) | Very Fast (< 1 min) | Fast (seconds to minutes) | Slower than maleimides |
| Specificity for Thiols | High at pH 6.5-7.5 | High | High | High under controlled pH |
| Conjugate Stability | Susceptible to retro-Michael reaction and hydrolysis | Highly stable due to re-bridging and hydrolysis | Highly stable thioether bond | Stable thioether bond |
| Advantages | Widely available, well-established chemistry | Forms stable, homogeneous conjugates; re-bridges disulfides | Forms highly stable conjugates; rapid kinetics | Forms stable conjugates |
| Disadvantages | Potential for conjugate instability | May require specific reaction conditions | Newer chemistry, less commercially available | Slower reaction kinetics |
Conclusion
The validation of the conjugation site for this compound and other PEGylation reagents is a critical step in the development of bioconjugates. Peptide mapping by LC-MS/MS is the most comprehensive and widely applicable method for this purpose, providing precise information on the site of modification. Edman degradation can be a useful orthogonal technique for confirming N-terminal conjugation.
For researchers seeking enhanced stability of the PEG-protein linkage, next-generation maleimides and thiol-click chemistry reagents present compelling alternatives to traditional maleimides. The choice of conjugation chemistry should be guided by the specific requirements of the application, including the desired stability profile of the final product. A thorough analytical characterization, as outlined in this guide, is essential to ensure the quality, consistency, and performance of the resulting bioconjugate.
References
A Comparative Guide to Linear vs. Branched PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The architecture of a polyethylene glycol (PEG) linker is a critical design parameter in the development of bioconjugates, profoundly influencing the stability, solubility, pharmacokinetics (PK), and efficacy of therapeutics like antibody-drug conjugates (ADCs). The choice between a linear and a branched PEG structure can significantly alter a bioconjugate's properties. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the selection of the optimal PEG linker architecture for your specific application.
Structural Differences: A Tale of Two Architectures
Linear PEG linkers consist of a straight-chain polymer, offering a straightforward and flexible spacer. In contrast, branched PEGs feature multiple PEG arms extending from a central core. This fundamental structural difference has significant implications for the bioconjugate's hydrodynamic volume and its interaction with biological systems. Branched structures, with their higher PEG density, can offer superior shielding of the core biomolecule from enzymatic degradation and immune recognition.[1]
Caption: Structural comparison of linear and branched PEG linkers.
Performance and Physicochemical Properties: A Data-Driven Comparison
The choice of linker architecture directly impacts key performance indicators of a bioconjugate. Branched PEG linkers often allow for the attachment of more payload molecules, which can be advantageous for ADCs by increasing the drug-to-antibody ratio (DAR).[2][3] This higher payload capacity is a significant benefit of the branched structure.[4] Furthermore, the increased hydrodynamic size conferred by branched PEGs can lead to reduced renal clearance and a longer in-vivo half-life compared to their linear counterparts of the same molecular weight.[5]
| Parameter | Linear PEG Linker | Branched PEG Linker | Key Considerations |
| Drug-to-Antibody Ratio (DAR) | Typically lower; 1:1 drug-to-linker ratio. | Can be significantly higher (e.g., 2:1 or more per linker), enabling higher DAR conjugates. | Branched linkers are ideal for applications requiring high payload density. |
| Hydrodynamic Radius (Rh) | Provides a smaller increase in Rh compared to a branched PEG of the same molecular weight. | Confers a larger hydrodynamic radius, effectively increasing the molecule's apparent size. | A larger Rh generally leads to reduced kidney filtration and longer circulation time. |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of equivalent molecular weight. | Often prolonged due to increased hydrodynamic volume and reduced renal clearance. | Branched structures can enhance the pharmacokinetic profile. |
| Solubility | Improves solubility of hydrophobic payloads. | Offers superior improvement in solubility and reduction of aggregation, especially for highly hydrophobic drugs. | Both improve solubility, but branched PEGs are more effective for challenging payloads. |
| Steric Hindrance | Lower steric hindrance, which may be beneficial for maintaining binding affinity. | Higher steric hindrance can sometimes interfere with antigen binding or enzymatic cleavage of the linker. | The impact on biological activity must be empirically tested for each specific conjugate. |
| Immunogenicity | PEGylation, in general, reduces immunogenicity. | The higher PEG density may provide enhanced shielding from the immune system. | Both architectures are effective, but branched PEGs may offer superior "stealth" properties. |
Experimental Protocols
Reproducible and well-characterized experiments are crucial for comparing linker performance. Below is a representative workflow and a general protocol for the conjugation of a payload to a monoclonal antibody (mAb) using either linear or branched PEG linkers.
General Experimental Workflow
The process for creating and evaluating a bioconjugate involves several key stages, from initial conjugation to in-vivo testing. The choice of linker architecture is a critical decision point that influences subsequent outcomes.
Caption: Experimental workflow for comparing bioconjugate efficacy.
Representative Protocol: Thiol-Maleimide Conjugation
This protocol outlines a general method for conjugating a maleimide-activated PEG-payload to a monoclonal antibody with reduced interchain disulfide bonds.
1. Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer like phosphate-buffered saline (PBS), pH 7.4.
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
Maleimide-activated linker-payload: Maleimide-LinearPEG-Payload and Maleimide-BranchedPEG-Payload.
-
Quenching reagent: N-acetylcysteine.
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) column.
-
Buffers: Conjugation buffer (e.g., PBS with EDTA), Elution buffer for purification.
2. Antibody Reduction:
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove excess TCEP using a desalting column, exchanging the buffer back to the conjugation buffer.
3. Conjugation Reaction:
-
Immediately after reduction, add the Maleimide-LinearPEG-Payload or Maleimide-BranchedPEG-Payload to the reduced antibody solution. Use a 5-10 fold molar excess of the linker-payload over the available thiol groups.
-
Allow the reaction to proceed at 4°C or room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine (relative to the maleimide compound) and incubate for 30 minutes.
4. Purification:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using SEC or HIC.
-
SEC separates molecules based on size, effectively removing the smaller, unreacted components from the larger ADC.
-
Collect fractions corresponding to the purified ADC monomer.
5. Characterization:
-
Determine DAR: Use Hydrophobic Interaction Chromatography (HIC-HPLC) or UV-Vis spectroscopy to determine the average number of drugs conjugated per antibody.
-
Confirm Identity and Purity: Use SDS-PAGE to check for aggregation and fragmentation. Employ mass spectrometry to confirm the mass of the ADC and verify successful conjugation.
-
Assess Aggregation: Use Size-Exclusion Chromatography (SEC-HPLC) to quantify the percentage of monomer, dimer, and higher-order aggregates.
6. Stability Assessment:
-
Incubate the purified ADCs (with both linear and branched linkers) in human or mouse serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).
-
Analyze the aliquots by HIC-HPLC or mass spectrometry to monitor drug deconjugation over time.
Conclusion
The decision between linear and branched PEG linkers is a nuanced one that depends heavily on the specific therapeutic goals. Branched PEG linkers offer distinct advantages for applications where high payload capacity, improved solubility, and extended in-vivo circulation are paramount. They allow for the creation of ADCs with a higher DAR, which can lead to enhanced efficacy. However, the increased steric bulk of branched linkers may negatively impact binding affinity or linker cleavage in some contexts, making linear linkers a more predictable or suitable choice. Therefore, the optimal linker architecture must be determined empirically, balancing the desired pharmacokinetic profile with the biological activity of the final bioconjugate. The protocols and comparative data presented here provide a foundational framework for making this critical design choice.
References
Stability of Maleimide-PEG12 Antibody-Drug Conjugates: A Comparative Analysis
For researchers and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. This guide provides a comparative analysis of the in vitro and in vivo stability of ADCs featuring a maleimide-polyethylene glycol (PEG) 12 linker system. We will compare its performance against traditional maleimide-based ADCs and next-generation linker technologies, supported by experimental data.
The linker connecting the antibody to the cytotoxic payload is a crucial component of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release, which can lead to off-target toxicity, and facilitate efficient payload release at the tumor site.[1] Maleimide-based linkers are widely used for their efficient and specific reaction with thiol groups on cysteine residues of the antibody. However, the resulting thiosuccinimide linkage in conventional maleimide ADCs can be unstable in vivo, undergoing a retro-Michael reaction that leads to payload deconjugation and potential transfer to other circulating proteins like albumin.[][3][4]
The inclusion of a PEG spacer, such as a 12-unit PEG (PEG12), can improve the physicochemical properties of an ADC, including solubility and stability, and positively impact its pharmacokinetic profile.[5] This guide will delve into the stability characteristics of ADCs employing a Mal-PEG12 linker and compare them with other relevant linker technologies.
Comparative In Vitro Stability
The in vitro stability of an ADC is often assessed by incubating the conjugate in plasma from different species and measuring the amount of intact ADC over time. The following table summarizes the comparative in vitro stability of different ADC linker technologies.
| Linker Technology | ADC Example | Incubation Conditions | Key Stability Findings | Reference |
| Conventional Maleimide | Trastuzumab-mcVC-PABC-Auristatin | Human Plasma, 37°C | Significant loss of drug-to-antibody ratio (DAR) over 144 hours. The deconjugated payload was found to transfer to serum albumin. | |
| Conventional Maleimide | Thioether-linked ADC | Human Plasma, 37°C | Approximately 50% of the conjugate degraded over a seven-day period. | |
| Maleamic Methyl Ester (Improved Maleimide) | mil40-12c (anti-HER2 ADC) | PBS with excess thiol (NAC), 37°C | Only ~9% payload shedding after 21 days, compared to 31% for a conventional maleimide ADC. | |
| Maleamic Methyl Ester (Improved Maleimide) | mil40-12c (anti-HER2 ADC) | Albumin Solution (25 mg/mL), 37°C | Only ~3.8% payload shedding after 14 days. | |
| N-Aryl Maleimide (Improved Maleimide) | T289C mAb-MMAE | Mouse Serum, 37°C | Less than 20% deconjugation over 7 days, whereas N-alkyl maleimide ADC showed 35-67% deconjugation. | |
| "Bridging" Disulfide | ADC in human plasma | Human Plasma, 37°C | >95% of the conjugate remained intact after seven days. |
Comparative In Vivo Stability
In vivo stability is a critical parameter that directly impacts the therapeutic window of an ADC. It is typically evaluated by monitoring the ADC's pharmacokinetics and the level of conjugated payload in animal models.
| Linker Technology | Animal Model | Key Stability Findings | Reference |
| Conventional Maleimide | Cynomolgus Monkey | The deconjugated linker-payload was found to form an adduct with serum albumin, confirming in vivo instability. | |
| Self-Hydrolyzing Maleimide (Improved Maleimide) | Mice | Increased stability leads to improved antitumor activity and reduced neutropenia compared to conventional maleimide ADCs. | |
| Maleamic Methyl Ester (Improved Maleimide) | SCID Mice with BT-474 xenografts | The ADC (mil40-12b) demonstrated significantly better efficacy and safety compared to the corresponding conventional maleimide-based ADC. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in plasma.
Methodology:
-
The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
The samples are analyzed to quantify the amount of intact ADC, total antibody, and released payload.
-
Analytical methods often include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of total antibody and/or intact ADC.
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) and monitor its change over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify the intact ADC, unconjugated antibody, and any drug-linker fragments or adducts.
-
In Vivo Pharmacokinetic Study
Objective: To determine the clearance rate and exposure of the ADC and its components in an animal model.
Methodology:
-
The ADC is administered intravenously to the selected animal model (e.g., mice or rats) at a specific dose.
-
Blood samples are collected at predetermined time points post-injection.
-
Plasma is isolated from the blood samples.
-
The concentration of total antibody, intact ADC (conjugated antibody), and free payload in the plasma is quantified using methods like ELISA and LC-MS.
-
Pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC) are calculated to assess the in vivo stability.
Visualizing ADC Stability Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Competing pathways for a maleimide-thiol conjugate in vivo.
Caption: General workflow for comparing ADC in vitro stability.
Conclusion
The stability of the linker is a paramount consideration in the design of effective and safe Antibody-Drug Conjugates. While conventional maleimide linkers have been widely adopted, their susceptibility to retro-Michael reactions and subsequent payload loss in vivo presents a significant challenge. The incorporation of a PEG12 spacer can enhance the overall properties of an ADC, but the inherent instability of the maleimide linkage remains a concern.
Next-generation maleimide-based technologies, such as self-hydrolyzing maleimides and maleamic methyl esters, demonstrate markedly improved stability by promoting the hydrolysis of the thiosuccinimide ring to a stable ring-opened form. This enhanced stability translates to a wider therapeutic window, with improved efficacy and reduced off-target toxicity. For researchers in the field, a thorough evaluation of linker stability using the described in vitro and in vivo methodologies is essential for the selection and development of optimal ADC candidates.
References
- 1. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Different Length PEG Aldehyde Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the design of bioconjugates, profoundly influencing their stability, efficacy, and pharmacokinetic profiles. Among the diverse linker technologies, polyethylene glycol (PEG) aldehyde linkers have become prominent for their ability to modulate the physicochemical properties of therapeutic molecules. This guide provides an objective comparison of PEG aldehyde linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs).
Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the therapeutic properties of proteins, peptides, and nanoparticles.[1] The aldehyde functional group offers a versatile handle for reacting with primary amines, such as those on the N-terminus of proteins or lysine residues, through reductive amination.[1] The length of the PEG chain is a crucial parameter that can significantly impact the characteristics of the resulting conjugate.
Longer PEG chains are known to increase the hydrodynamic radius of the conjugated molecule, which leads to reduced renal clearance and an extended circulation half-life.[1] They also provide a steric shield that can decrease immunogenicity and protect against proteolytic degradation, while enhancing the solubility and stability of the conjugated molecule.[1] In contrast, shorter PEG linkers may be advantageous where limited conformational freedom is desired for more favorable receptor-ligand interactions, a smaller overall conjugate size is critical, or steric hindrance at the target site is a concern.[1]
Data Presentation: Performance Comparison of Different Length PEG Aldehyde Linkers
The following tables summarize quantitative and qualitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Table 1: Quantitative Comparison of Different PEG Linker Lengths
| Performance Metric | Short PEG Linker (e.g., PEG8) | Medium PEG Linker (e.g., 4-5 kDa) | Long PEG Linker (e.g., 10-30 kDa) | Reference(s) |
| Conjugation Efficiency | Generally high due to less steric hindrance. | Moderate, may require optimization of reaction conditions. | Can be lower due to increased steric hindrance. | |
| In Vitro Cytotoxicity | Higher potency (lower IC50) often observed. | Intermediate potency. | May exhibit reduced potency (higher IC50). | |
| Pharmacokinetics (Half-life) | Shorter half-life compared to longer linkers. | Significantly prolonged half-life. | Maximally extended half-life. | |
| Solubility Enhancement | Effective for many applications. | Good solubility improvement. | Excellent for highly hydrophobic payloads. | |
| In Vivo Efficacy | Favorable in vivo efficacy has been demonstrated. | Often shows a good balance of potency and PK for improved efficacy. | Can lead to greater tumor accumulation and enhanced efficacy. |
Table 2: Qualitative Comparison of Different PEG Linker Length Categories
| Feature | Short PEG Linkers (e.g., PEG2-PEG12) | Medium PEG Linkers (e.g., PEG24) | Long PEG Linkers (e.g., >2 kDa) | Reference(s) |
| Steric Hindrance | Minimal | Moderate | Significant | |
| Flexibility | Limited | Moderate | High | |
| Hydrophilicity | Good | Very Good | Excellent | |
| Immunogenicity | Lower potential for anti-PEG antibodies | Moderate potential | Higher potential for anti-PEG antibodies | |
| Homogeneity of Conjugate | Can lead to more homogeneous products. | Good homogeneity with monodisperse PEGs. | Polydisperse PEGs can lead to heterogeneity. |
Mandatory Visualizations
Diagrams of Key Processes
Below are diagrams illustrating the chemical pathway of reductive amination, a general experimental workflow for bioconjugation, and a representative signaling pathway affected by a PEGylated therapeutic protein.
Experimental Protocols
Protocol for Reductive Amination with PEG-Aldehyde
This protocol outlines the general steps for conjugating a PEG-aldehyde linker to a protein.
Materials:
-
Protein of interest
-
mPEG-aldehyde linker of desired length
-
Reaction Buffer (e.g., 20 mM sodium phosphate, pH 6.0-7.0)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-Aldehyde Addition: Add the desired mPEG-aldehyde linker to the protein solution at a molar excess of 5-20 fold over the protein. The optimal molar ratio may need to be determined empirically.
-
Initiation of Reductive Amination: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal time and temperature may vary depending on the protein and PEG size.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and other reagents using SEC or ion-exchange chromatography (IEX).
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Quantify the protein concentration using a suitable method (e.g., BCA assay).
Protocol for Comparing Cellular Uptake of PEGylated Nanoparticles
This protocol outlines a method to compare the cellular uptake of targeted nanoparticles functionalized with PEG-aldehyde linkers of varying lengths.
Materials:
-
Targeted nanoparticles conjugated with different length PEG-aldehyde-ligand constructs
-
Target cancer cell line
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles or an encapsulated fluorescent dye
-
Flow cytometer or fluorescence microscope
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the target cells in 24-well plates at a density of 1 x 10⁵ cells per well and incubate for 24 hours to allow for cell attachment.
-
Nanoparticle Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled nanoparticles with different PEG linker lengths at a final concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity to quantify cellular uptake.
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles.
-
By systematically evaluating different lengths of PEG aldehyde linkers, researchers can optimize the design of their bioconjugates to achieve the desired balance of solubility, stability, pharmacokinetics, and biological activity for their specific therapeutic application.
References
Safety Operating Guide
Proper Disposal of Mal-PEG12-CHO: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Mal-PEG12-CHO (Maleimide-PEG12-Aldehyde), a heterobifunctional crosslinker commonly used in bioconjugation.
This compound's unique structure, which includes a polyethylene glycol (PEG) spacer, a reactive maleimide group, and an aldehyde group, necessitates careful handling and disposal to mitigate potential hazards and environmental impact. While polyethylene glycol itself is generally considered biodegradable and not hazardous, the presence of the reactive aldehyde and maleimide functional groups can classify this compound as a hazardous substance.[1][2] Adherence to local, state, and federal regulations is paramount for the disposal of this and any other chemical waste.[3][4][5]
Hazard Identification and Safety Precautions
Before beginning any disposal procedure, it is essential to understand the potential hazards associated with this compound. Safety data sheets for similar aldehyde-containing PEG molecules indicate that they can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. Rinse cautiously with water for several minutes if in eyes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only in a well-ventilated area. |
Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This process is designed to ensure safety and compliance with typical hazardous waste regulations.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step.
-
Designated Waste Container: Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates, in a dedicated, properly labeled, and leak-proof hazardous waste container.
-
Compatibility: Ensure the container material is compatible with the chemical. For instance, acids and bases should not be stored in metal containers. Do not mix this compound waste with other incompatible waste streams.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Irritant, Harmful).
Step 2: In-Lab Neutralization (Optional and for Small Quantities)
For small quantities, chemical neutralization of the reactive aldehyde group can be considered to reduce its hazard profile. This procedure should only be performed by trained personnel.
-
Oxidation of Aldehyde: Aldehydes can be oxidized to the corresponding carboxylic acids, which are generally less toxic and volatile. This can be achieved using an oxidizing agent like potassium permanganate or hydrogen peroxide under controlled conditions.
-
pH Neutralization: After oxidation, the resulting solution should be neutralized to a pH of approximately 7 with a suitable acid or base.
-
Important Note: Even after neutralization, the waste may still be considered hazardous depending on local regulations and the presence of other chemicals.
Step 3: Storage of Hazardous Waste
Proper storage of the hazardous waste container while awaiting disposal is crucial to maintain a safe laboratory environment.
-
Secure Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Time: Be aware of the maximum accumulation time for hazardous waste as stipulated by your institution and local regulations (e.g., 90 days).
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.
-
Professional Disposal Service: Do not dispose of this compound down the drain or in the regular trash. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.
-
Documentation: Ensure all required waste disposal forms and manifests are completed accurately to maintain a clear record from generation to final disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
